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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate – Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the pyrimidine ring represents a privileged pharmacophore, deeply embedded in the structures of kinase inhibitors, antiviral agents, and metabolic modulators[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrimidine ring represents a privileged pharmacophore, deeply embedded in the structures of kinase inhibitors, antiviral agents, and metabolic modulators[1]. Among the myriad of functionalized pyrimidines, Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) stands out as a highly versatile bifunctional building block.

By strategically positioning a hydroxyl group at the C5 position and an acetate ester at the C2 position, this molecule offers orthogonal reactivity. The C5-hydroxyl serves as a critical hydrogen-bond donor or a handle for etherification, while the C2-acetate provides a uniquely reactive α -carbon and a carboxylate precursor for amidation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a field-validated synthetic methodology, and its strategic utility in medicinal chemistry.

Physicochemical Profiling and Structural Data

Understanding the baseline physicochemical properties of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-deficient nature of the pyrimidine ring significantly lowers the pKa​ of the C5-hydroxyl group compared to a standard phenol, rendering it more acidic and highly reactive toward electrophiles under mild basic conditions[1].

Table 1: Core Chemical Properties
PropertyValueCausality / Significance
Chemical Name Ethyl 2-(5-hydroxypyrimidin-2-yl)acetateIUPAC standard nomenclature.
CAS Registry Number 948594-30-7Unique identifier for procurement and literature[2].
Molecular Formula C8​H10​N2​O3​ Defines stoichiometric calculations[2].
Molecular Weight 182.18 g/mol Optimal low-MW fragment for Lead-Oriented Synthesis[2].
SMILES String O=C(OCC)CC1=NC=C(O)C=N1Enables computational modeling and structural queries[3].
H-Bond Donors 1 (C5-OH)Crucial for target protein interaction (e.g., kinase hinge binding).
H-Bond Acceptors 4 (2x Pyrimidine N, 2x Ester O)Enhances aqueous solubility and receptor binding affinity.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit binding.

Mechanistic Synthesis: A Self-Validating Protocol

The construction of 2,5-disubstituted pyrimidines traditionally relies on the [3+3] cycloaddition of an amidine with a 1,3-dielectrophile[1]. To synthesize Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, we employ a two-step sequence: a base-promoted condensation followed by catalytic hydrogenolysis.

Experimental Causality
  • Dielectrophile Selection: We utilize a benzyloxy-protected trimethinium salt (or a protected malondialdehyde). The benzyl group prevents side reactions at the highly reactive C5-oxygen during the harsh cyclization step.

  • Base Selection: Sodium ethoxide (NaOEt) is strictly chosen over sodium methoxide or hydroxide. Causality: Using methoxide would lead to transesterification (yielding the methyl ester), while hydroxide would cause premature ester hydrolysis.

  • Deprotection Strategy: Palladium-catalyzed hydrogenolysis cleanly removes the benzyl ether without reducing the aromatic pyrimidine ring or the ester carbonyl.

Step-by-Step Synthetic Methodology

Step 1: Condensation to Ethyl 2-(5-(benzyloxy)pyrimidin-2-yl)acetate

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with ethyl 2-amidinoacetate hydrochloride (1.0 equiv) and 2-(benzyloxy)-1,3-bis(dimethylamino)trimethinium perchlorate (1.05 equiv).

  • Solvent Addition: Suspend the reagents in anhydrous ethanol (0.2 M concentration).

  • Base Addition: Cool the suspension to 0 °C. Dropwise, add a freshly prepared solution of sodium ethoxide (2.2 equiv) in ethanol. Note: The excess base neutralizes the amidine hydrochloride and drives the elimination of dimethylamine.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the amidine mass disappears and the protected intermediate ( [M+H]+=273.1 ) dominates the chromatogram.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate and saturated aqueous NH4​Cl . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the crude intermediate.

Step 2: Catalytic Hydrogenolysis to the Target Compound

  • Preparation: Dissolve the crude intermediate in a 1:1 mixture of ethanol and ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation (IPC): TLC (UV 254 nm) should show the complete conversion of the starting material to a more polar spot. LC-MS must confirm the target mass ( [M+H]+=183.1 ).

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient) to afford Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate as a crystalline solid.

SynthesisWorkflow SM1 Ethyl 2-amidinoacetate HCl Condensation Base-Promoted Condensation (NaOEt, EtOH, 78°C) SM1->Condensation SM2 Benzyloxy-trimethinium salt (1,3-Dielectrophile) SM2->Condensation Intermediate Ethyl 2-(5-(benzyloxy) pyrimidin-2-yl)acetate Condensation->Intermediate Deprotection Catalytic Hydrogenolysis (H2, Pd/C, rt) Intermediate->Deprotection Product Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) Deprotection->Product

Fig 1. Mechanistic workflow for the synthesis of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

Strategic Applications in Drug Discovery

The true value of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate lies in its capacity for divergent derivatization. 5-Hydroxypyrimidine scaffolds are frequently utilized to construct complex fused heterocycles, such as oxazolo[4,5-d]pyrimidines, which are heavily investigated in oncology and infectious disease research[4].

Orthogonal Functionalization Pathways

Because the molecule possesses three distinct reactive zones, medicinal chemists can systematically explore Structure-Activity Relationships (SAR):

  • C5-Hydroxyl Modifications: The acidic phenolic-like OH can undergo Mitsunobu reactions with primary/secondary alcohols or SN​Ar reactions with electron-deficient aryl halides to generate bulky, lipophilic ether extensions.

  • Ester Hydrolysis and Amidation: The ethyl ester is readily hydrolyzed using LiOH in THF/ H2​O . The resulting carboxylic acid can be coupled with various aliphatic or aromatic amines using standard coupling reagents (e.g., HATU, DIPEA) to form stable amide bonds.

  • α -Carbon Alkylation: The methylene protons between the pyrimidine ring and the ester carbonyl are highly acidic. Deprotonation with a strong, non-nucleophilic base (like LHMDS) allows for stereoselective alkylation, introducing branching that can drastically improve the pharmacokinetic half-life of the resulting drug candidate by blocking metabolic oxidation.

Derivatization Core Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate OH_Alkylation O-Alkylation / Mitsunobu (Etherification) Core->OH_Alkylation Targets C5-OH Ester_Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Ester_Hydrolysis Targets Ester Alpha_Alkylation α-Carbon Alkylation (LHMDS, R-X) Core->Alpha_Alkylation Targets CH2 Amidation Amide Coupling (HATU, DIPEA, R-NH2) Ester_Hydrolysis->Amidation Free Acid

Fig 2. Divergent derivatization pathways for medicinal chemistry scaffold optimization.

Conclusion

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is a highly optimized, dual-functional scaffold that bridges the gap between simple raw materials and complex, biologically active therapeutics. By understanding the causality behind its synthesis—specifically the necessity of protecting group strategies and precise base selection—researchers can reliably scale this intermediate. Its orthogonal reactivity profile ensures it remains a staple in the design of next-generation pyrimidine-based drugs.

Sources

Exploratory

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics often relies on privileged scaffolds that can interact with specific metalloenzymes or modulate intracellular redox states. Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics often relies on privileged scaffolds that can interact with specific metalloenzymes or modulate intracellular redox states. Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (EHPA) has emerged as a critical pharmacophore building block. While EHPA itself is an intermediate, its structural derivatives exhibit profound biological activities across three primary domains: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibition , redox modulation (antioxidant/otoprotection) , and Targeted Protein Degradation (PROTACs) .

This whitepaper dissects the structural pharmacology of the 5-hydroxypyrimidine core, elucidates the causality behind its biological efficacy, and provides validated, step-by-step experimental protocols for evaluating its derivatives in preclinical models.

Structural Pharmacology & Target Rationale

The utility of EHPA lies in its dual-functional nature. The molecule is defined by two critical regions:

  • The 5-Hydroxypyrimidine Core: The proximity of the pyrimidine nitrogen atoms to the 5-hydroxyl group creates a highly specific bidentate chelating motif. This structure is perfectly tuned to coordinate with transition metals, particularly Fe2+ and Cu2+ . This chelation is the primary mechanism for inhibiting iron-dependent enzymes (such as HIF-PHD) and neutralizing Fenton-reaction catalysts in oxidative stress models [1].

  • The Ethyl Acetate Moiety: The ethyl ester serves as a robust protecting group during complex synthetic workflows (e.g., Suzuki couplings or Buchwald-Hartwig aminations). Once the desired architecture is achieved, the ester is easily saponified into an acetic acid derivative. This carboxylic acid is essential for forming critical salt bridges with arginine residues in target protein binding pockets.

G EHPA Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (EHPA Core) HIF HIF-PHD Inhibitors (Anemia, Ischemia) EHPA->HIF Amidation & Saponification Redox Redox Modulators (e.g., HK-2 for NIHL) EHPA->Redox Pyrrolidine-2,5-dione Derivatization PROTAC c-Met PROTACs (Oncology) EHPA->PROTAC E3 Ligase Linker Attachment

Figure 1: Divergent synthetic pathways of the EHPA scaffold to diverse biological targets.

Biological Activity Profile I: HIF Prolyl Hydroxylase (PHD) Inhibition

Mechanistic Causality

Under normoxic conditions, HIF-1α is hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, marking it for ubiquitination and proteasomal degradation. PHDs are iron-dependent dioxygenases. Derivatives of EHPA act as competitive inhibitors by inserting the 5-hydroxypyrimidine core deep into the PHD active site, where it chelates the catalytic Fe2+ ion [5]. This prevents the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and the subsequent transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

Pathway Normoxia Normoxia (O2 present) PHD Prolyl Hydroxylase (PHD) (Active, Fe2+ dependent) Normoxia->PHD HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Hydroxylates Proline Degradation Proteasomal Degradation HIF_OH->Degradation VHL Ubiquitination Hypoxia EHPA-derived Inhibitor PHD_Inact PHD Inhibited (Fe2+ Chelated) Hypoxia->PHD_Inact Blocks Active Site HIF_Stable Stabilized HIF-1α PHD_Inact->HIF_Stable Prevents Hydroxylation Transcription Gene Transcription (EPO, VEGF) HIF_Stable->Transcription Translocates to Nucleus

Figure 2: Mechanism of HIF-1α stabilization via PHD inhibition by 5-hydroxypyrimidine derivatives.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PHD2 Assay

To validate the inhibitory potency of an EHPA-derived compound, a self-validating TR-FRET assay is the industry standard. This protocol ensures internal control by measuring the displacement of a known fluorescent tracer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO4​ , 2 mM ascorbate, 0.01% BSA). Causality: Ascorbate and FeSO4​ are critical to maintain the iron in its ferrous ( Fe2+ ) state; without them, the enzyme loses basal activity, leading to false positives.

  • Compound Serial Dilution: Dilute the EHPA derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v). Include Roxadustat as a positive control and 1% DMSO as a vehicle (negative) control.

  • Enzyme Addition: Add recombinant human PHD2 enzyme (final concentration 5 nM) to the wells and pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a biotinylated HIF-1α peptide substrate and 2-oxoglutarate (2-OG).

  • Detection: After 60 minutes, add the TR-FRET detection mix (Europium-labeled anti-hydroxyproline antibody and Streptavidin-APC).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate IC50​ using a 4-parameter logistic regression.

Biological Activity Profile II: Redox Modulation & Otoprotection

Beyond targeted enzyme inhibition, the 5-hydroxypyrimidine scaffold exhibits potent intrinsic antioxidant properties. Compounds like HK-2 (1-(5-hydroxypyrimidin-2-yl)pyrrolidine-2,5-dione) have demonstrated remarkable efficacy in preventing Noise-Induced Hearing Loss (NIHL) [2].

The mechanism is twofold:

  • Direct Free Radical Scavenging: The hydroxyl group donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).

  • Metal Complexation: By complexing biologically active transition metals, the scaffold prevents them from participating in the Fenton reaction, thereby halting the generation of highly toxic hydroxyl radicals [3].

Data Presentation: Comparative Antioxidant Efficacy

The following table summarizes the comparative cell viability of HEI-OC1 (cochlear) cells exposed to oxidative stress, demonstrating the superiority of 5-hydroxypyrimidine derivatives over standard antioxidants.

Treatment GroupConcentration (mM)Oxidative StressorCell Viability (%)Mechanism of Action
Vehicle Control N/ANone100.0 ± 2.1Baseline
Stress Control N/A H2​O2​ (1 mM)35.4 ± 4.3Unmitigated ROS damage
Trolox (Standard) 1.0 H2​O2​ (1 mM)62.8 ± 5.1Direct ROS scavenging
HK-2 (EHPA deriv.) 1.0 H2​O2​ (1 mM)88.5 ± 3.2ROS scavenging + Metal chelation

Data synthesized from in vitro HEI-OC1 survival assays evaluating redox-modulating drugs [3].

Protocol: HEI-OC1 Cell Viability & ROS Scavenging Assay
  • Cell Culture: Seed HEI-OC1 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 33°C under 10% CO2​ (permissive conditions for this specific cell line).

  • Pre-treatment: Treat cells with the EHPA-derived compound (e.g., HK-2) at varying concentrations (10 μM to 1 mM) for 2 hours.

  • Oxidative Insult: Introduce 1 mM H2​O2​ to the wells to induce acute oxidative stress. Causality: Pre-treatment allows the compound to internalize and pre-chelate intracellular labile iron pools before the H2​O2​ triggers the Fenton reaction.

  • Viability Assessment: After 24 hours, add CCK-8 reagent (10 μL/well). Incubate for 2 hours and measure absorbance at 450 nm.

Biological Activity Profile III: Targeted Protein Degradation (PROTACs)

Recently, the 5-hydroxypyrimidine core has been utilized as the Target Protein Binding (POI) ligand in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been engineered to selectively bind and degrade the c-Met receptor tyrosine kinase, a major driver in various oncological indications [4].

By attaching an E3 ligase recruiting ligand (such as thalidomide or VHL ligands) to the acetate side chain of EHPA via a PEG linker, researchers can hijack the ubiquitin-proteasome system to degrade c-Met rather than merely inhibiting it. This overcomes the rapid resistance often seen with traditional small-molecule c-Met inhibitors.

Conclusion

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is far more than a simple chemical intermediate; it is a gateway to a highly privileged pharmacological space. Whether leveraged for its iron-chelating properties to stabilize HIF-1α, its redox-modulating capabilities to protect sensory hair cells, or its binding affinity in advanced PROTAC designs, the 5-hydroxypyrimidine scaffold remains a cornerstone of modern therapeutic development. By adhering to the rigorous, self-validating assay protocols outlined above, researchers can accurately quantify and optimize the biological activities of these powerful derivatives.

References

  • Benchchem. N-(5-Hydroxypyrimidin-2-YL)hexanamide Biological Activity and Chemical Properties.
  • MDPI. Oral Antioxidant Vitamins and Magnesium Limit Noise-Induced Hearing Loss by Promoting Sensory Hair Cell Survival.
  • National Institutes of Health (NIH) / PMC. Novel Oral Multifunctional Antioxidant Prevents Noise-Induced Hearing Loss and Hair Cell Loss.
  • ACS Publications. Novel Highly Potent c-Met Degraders against a Broad Range of Cancers.
  • Google Patents. US8324208B2 - Prolyl hydroxylase inhibitors.
Foundational

A Senior Scientist's Guide to Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate: A Pivotal Intermediate in Modern Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is a critical determinant of success in drug discovery programs. Among the most valuable of these are the "privil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is a critical determinant of success in drug discovery programs. Among the most valuable of these are the "privileged" heterocyclic structures, so-called for their recurring presence in a multitude of bioactive compounds. The pyrimidine ring, a cornerstone of life itself as a component of nucleobases, is one such scaffold.[1] This technical guide provides an in-depth examination of a highly versatile, yet specific, pyrimidine derivative: Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate . We will explore its strategic importance, plausible synthetic routes, and its chemical reactivity, demonstrating its role as a pivotal intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Value of the 5-Hydroxypyrimidine Scaffold

The pyrimidine nucleus is a fundamental building block in numerous therapeutic agents, largely owing to its structural resemblance to the nucleobases of DNA and RNA.[1][2] In the context of kinase inhibition, a major focus of modern oncology research, pyrimidine derivatives have been extensively explored as ATP-competitive inhibitors.[3][4] They are exceptionally well-suited to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[3][5]

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is a trifunctional scaffold of significant strategic value:

  • The Pyrimidine Core: Provides the essential heterocyclic framework for ATP-competitive binding. Its π-deficient nature facilitates nucleophilic aromatic substitution (SNAr) reactions, a key method for diversification.[6]

  • The 5-Hydroxyl Group: This is a critical functional handle. It can act as a hydrogen bond donor, be alkylated to modulate physicochemical properties, or, most importantly, be converted into an excellent leaving group to enable SNAr at the C5 position.[7][8]

  • The 2-Ethyl Acetate Group: This side chain offers a site for further modification, primarily through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a staple reaction in medicinal chemistry.[9]

The strategic combination of these three features in one molecule allows for a logical and efficient pathway to generate vast libraries of complex molecules for biological screening.

Synthesis of the Core Intermediate

While numerous methods exist for pyrimidine synthesis, a common and effective approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[2] A plausible and efficient route to Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is outlined below.

Workflow for Synthesis of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

G cluster_2 Step 3: Functionalization (Hypothetical Route) A Diethyl Malonate C Intermediate 1 (Diethyl 2-(dimethylaminomethylene)malonate) A->C Heat B Dimethylformamide Dimethyl Acetal (DMF-DMA) B->C F Intermediate 2 (Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate) C->F D Formamidine Acetate D->F E Sodium Ethoxide (NaOEt) in Ethanol E->F H Final Product Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate F->H G Radical Hydroxylation or Halogenation/Hydrolysis G->H

Caption: Proposed synthetic workflow for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

Representative Synthetic Protocol

This protocol is a representative example based on established pyrimidine synthesis methodologies.

Step 1: Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate

  • Materials: Diethyl malonate, formamidine acetate, sodium metal, absolute ethanol.

  • Procedure: a. Under an inert atmosphere (N₂ or Ar), carefully dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide. b. To this solution, add formamidine acetate (1.1 eq) and diethyl malonate (1.0 eq). c. Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction to room temperature and neutralize carefully with acetic acid. e. Concentrate the mixture under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. f. The aqueous layer is acidified (pH ~5-6) to precipitate the product. The solid is filtered, washed with cold water, and dried under vacuum to yield Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate.

Note: The subsequent conversion to the 5-hydroxy derivative is a non-trivial step and may involve multi-step sequences such as halogenation followed by hydrolysis or advanced C-H activation/hydroxylation methods not detailed here.[10]

Chemical Reactivity and Strategic Functionalization

The true power of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate lies in its capacity for selective, stepwise functionalization. The primary sites of reaction are the 5-hydroxyl group and the 2-ethyl acetate moiety.

Activating the C5 Position: O-Sulfonylation

To make the C5 position of the pyrimidine ring susceptible to nucleophilic attack, the hydroxyl group must first be converted into a good leaving group. O-sulfonylation is the ideal choice for this transformation.

Causality: The hydroxyl group is a poor leaving group. By reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride), it is converted into a sulfonate ester. The sulfonate anion is a highly stable, non-nucleophilic species, making it an excellent leaving group and thus activating the C5 carbon for nucleophilic aromatic substitution (SNAr).[11]

Protocol: O-Tosylation of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

  • Materials: Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, p-toluenesulfonyl chloride (TsCl, 1.2 eq), triethylamine (TEA, 1.5 eq) or pyridine, dichloromethane (DCM).

  • Procedure: a. Dissolve the starting material in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine, followed by the dropwise addition of a solution of TsCl in DCM. d. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight. e. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. f. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl 2-(5-(tosyloxy)pyrimidin-2-yl)acetate.

Diversification via Nucleophilic Aromatic Substitution (SNAr)

With the C5 position activated, a wide array of nucleophiles can be introduced, which is a cornerstone of library synthesis for drug discovery.[12] The π-deficient nature of the pyrimidine ring stabilizes the negative charge in the Meisenheimer intermediate, facilitating the substitution.[13]

Causality: The electron-withdrawing nitrogen atoms of the pyrimidine ring lower the electron density, making it susceptible to attack by nucleophiles, especially when a good leaving group like tosylate is present.[6][14] This reaction allows for the facile introduction of amine-containing fragments, which are crucial for forming hydrogen bond interactions with protein targets like kinases.[5]

Protocol: SNAr with a Primary Amine

  • Materials: Ethyl 2-(5-(tosyloxy)pyrimidin-2-yl)acetate, desired primary amine (e.g., aniline, 1.5 eq), diisopropylethylamine (DIPEA, 2.0 eq), N,N-dimethylformamide (DMF) or isopropanol.

  • Procedure: a. Dissolve the tosylated intermediate in DMF. b. Add the primary amine and DIPEA. c. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS. d. Cool the reaction to room temperature and pour into water. e. Extract the product with an organic solvent like ethyl acetate.[3] f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. g. Purify via flash column chromatography to yield the desired C5-aminated product.

G Start Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (Starting Intermediate) Step1 O-Sulfonylation (Activation) Start->Step1 Intermediate Ethyl 2-(5-(tosyloxy)pyrimidin-2-yl)acetate (Activated Intermediate) Step1->Intermediate TsCl, Base Step2 Nucleophilic Aromatic Substitution (SNAr Diversification) Intermediate->Step2 Product Ethyl 2-(5-(arylamino)pyrimidin-2-yl)acetate (Diversified Product) Step2->Product R-NH₂, Base, Heat

Caption: Key functionalization pathway for the intermediate.

Application in Target-Oriented Synthesis: A Kinase Inhibitor Scaffold

To illustrate the utility of this intermediate, we present a synthetic pathway towards a generic kinase inhibitor core structure. This workflow demonstrates the logical progression from the simple intermediate to a more complex, drug-like molecule.

Workflow: Synthesis of a Pyrimidine-Based Amide
  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid. This is a critical step to prepare the molecule for amide coupling.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine to form the final amide bond. This is one of the most common reactions in medicinal chemistry.[15][16]

G A Ethyl 2-(5-(arylamino)pyrimidin-2-yl)acetate (From SNAr Reaction) B Step 1: Ester Hydrolysis A->B LiOH, THF/H₂O C 2-(5-(arylamino)pyrimidin-2-yl)acetic acid (Carboxylic Acid Intermediate) B->C D Step 2: Amide Coupling C->D R'-NH₂, Coupling Agent (e.g., HATU, EDC) E Target Molecule (Final Amide Product) D->E

Caption: Final steps in the synthesis of a target molecule.

Protocol: Ester Hydrolysis
  • Materials: C5-aminated ethyl acetate intermediate, lithium hydroxide (LiOH, 2.0 eq), tetrahydrofuran (THF), water.

  • Procedure: a. Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio). b. Add LiOH and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material. c. Acidify the reaction mixture to pH ~3-4 with 1N HCl. d. Extract the carboxylic acid product with ethyl acetate. e. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude acid, which is often used in the next step without further purification.

Protocol: Amide Coupling
  • Materials: Carboxylic acid intermediate, desired amine (1.1 eq), HATU (1.2 eq) or EDC/HOBt, DIPEA (3.0 eq), DMF.

  • Procedure: a. Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere. b. Add the amine, DIPEA, and finally the coupling reagent (e.g., HATU). c. Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with water and extract the product with ethyl acetate. e. Wash the combined organic layers with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. f. Purify the final compound by flash chromatography or preparative HPLC.

Analytical Characterization

Proper characterization of the core intermediate and its derivatives is essential. Below are the expected analytical data for the title compound.

Analysis Expected Results for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate
¹H NMR (400 MHz, DMSO-d₆)δ ~10.0 (s, 1H, -OH), ~8.3 (s, 2H, pyrimidine-H), 4.1-4.2 (q, 2H, -OCH₂CH₃), ~3.8 (s, 2H, -CH₂-CO), 1.2-1.3 (t, 3H, -OCH₂CH₃).[17][18][19]
¹³C NMR (100 MHz, DMSO-d₆)δ ~170 (C=O, ester), ~158 (C-OH), ~155 (pyrimidine-C), ~145 (pyrimidine-CH), ~61 (-OCH₂), ~40 (-CH₂-CO), ~14 (-CH₃).[20]
Mass Spec (ESI+) Calculated for C₈H₁₀N₂O₃: 182.07. Found: m/z = 183.08 [M+H]⁺.

Conclusion

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is more than a simple chemical; it is a strategically designed platform for the efficient construction of complex, high-value molecules. Its trifunctional nature allows for a logical and highly adaptable synthetic approach to building libraries of potential drug candidates. By understanding the causality behind its reactivity—activating the hydroxyl group for SNAr and leveraging the ester for subsequent amide coupling—researchers can unlock the full potential of this powerful intermediate. This guide provides the foundational knowledge and field-proven protocols to empower scientists in their pursuit of novel therapeutics, particularly in the ever-important field of kinase inhibitor development.

References

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Exploratory

Whitepaper: Therapeutic Applications and Synthetic Utility of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Executive Summary In modern drug discovery, the strategic selection of intermediate scaffolds dictates both the pharmacokinetic profile and the synthetic viability of the final Active Pharmaceutical Ingredient (API). Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of intermediate scaffolds dictates both the pharmacokinetic profile and the synthetic viability of the final Active Pharmaceutical Ingredient (API). Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) [1] represents a masterclass in rational scaffold design. While not a standalone therapeutic agent, this compound is a highly privileged pharmacophoric building block. Its unique combination of a bioisosteric 5-hydroxypyrimidine core and a flexible C2-acetate linker makes it a critical starting material for synthesizing advanced therapeutics, ranging from chemosensory modulators for metabolic disorders to targeted kinase inhibitors for oncology.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the chemical reactivity of this scaffold, detail its proven therapeutic applications in the literature, and provide self-validating experimental protocols for its integration into drug development pipelines.

Structural Rationale and Physicochemical Profile

The architecture of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is purposefully designed to solve common drug design challenges, such as poor aqueous solubility and lack of target specificity.

  • The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring act as potent hydrogen-bond acceptors. This is crucial for engaging specific amino acid residues within target proteins (e.g., the hinge region of kinases).

  • The 5-Hydroxyl Moiety: Due to the electron-withdrawing nature of the pyrimidine nitrogens, the pKa of this hydroxyl group is significantly lower than that of a standard phenol. This enhanced acidity allows for chemoselective alkylation under mild conditions.

  • The Ethyl Acetate Linker: The two-carbon spacer provides rotational flexibility, allowing the molecule to optimally project into hydrophobic receptor pockets, while the ester serves as a latent carboxylic acid for late-stage amidation.

Table 1: Physicochemical & Structural Parameters
ParameterValueScientific Implication
Molecular Formula C8H10N2O3[1]Low molecular weight ensures downstream functionalization will not violate Lipinski's Rule of 5.
Molecular Weight 182.18 g/mol [1]High ligand efficiency potential; excellent starting point for fragment-based drug design.
Hydrogen Bond Acceptors 5Pyrimidine nitrogens and ester oxygens provide multiple interaction vectors for target binding.
Hydrogen Bond Donors 1The 5-hydroxyl group acts as a critical donor before functionalization.

Therapeutic Application I: Metabolic Disorders via Chemosensory Modulation

One of the most prominent applications of the pyrimidine-acetate scaffold is in the synthesis of sweet flavor modifiers. Obesity, diabetes, and cardiovascular diseases are global health crises driven by excessive caloric and sugar intake. To combat this, researchers at Senomyx (now Firmenich) utilized pyrimidine-based derivatives to create positive allosteric modulators of the T1R2/T1R3 sweet taste receptor [2],[3].

Mechanism of Action

The T1R2/T1R3 receptor is a heterodimeric G-protein coupled receptor (GPCR) responsible for sweet taste perception[4]. Derivatives synthesized from Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate bind to the extracellular Venus flytrap domain of the T1R2/T1R3 receptor. This binding lowers the activation threshold of the receptor, meaning that a fraction of the normal sugar concentration is required to trigger the same intensity of sweet perception[5]. This allows for drastic reductions in dietary sugar without compromising palatability.

T1R2_T1R3_Pathway Ligand Pyrimidine-Derived Modulator (e.g., WO2014025706) Receptor T1R2/T1R3 Heterodimer (GPCR) Ligand->Receptor GProtein G-protein (Gustducin) Activation Receptor->GProtein PLC Phospholipase C-beta-2 (PLCβ2) GProtein->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 TRPM5 TRPM5 Channel Activation Ca2->TRPM5 Depolarization Membrane Depolarization & Signal Transduction TRPM5->Depolarization

Fig 1: T1R2/T1R3 GPCR signaling cascade modulated by pyrimidine-derived therapeutic agents.

Therapeutic Application II: Targeted Oncology via Kinase Inhibition

Beyond metabolic disorders, the pyrimidine-acetate core is heavily utilized in oncology. AstraZeneca has extensively patented quinoline and quinazoline derivatives—often utilizing functionalized pyrimidine intermediates—for the treatment of solid tumors and cell proliferative disorders[6].

Mechanism of Action

In targeted cancer therapy, overactive kinases (such as MEK, SRC, or Aurora kinases) drive uncontrolled cellular proliferation. The pyrimidine nitrogens of our core scaffold act as a perfect hydrogen-bonding match for the amide backbone of the kinase "hinge region" (the ATP-binding pocket). By functionalizing the 5-hydroxyl group with bulky hydrophobic aryl groups and converting the C2-acetate into a rigid amide, researchers can create highly selective, sub-nanomolar inhibitors that block ATP binding, thereby halting tumor growth[6].

Table 2: Comparative Therapeutic Applications
Therapeutic AreaPrimary TargetPatent ReferenceRole of Pyrimidine-Acetate ScaffoldTypical Potency
Metabolic Disorders T1R2/T1R3 HeterodimerWO2014025706[2]Acts as the core pharmacophore mimicking natural sweet ligands.Low µM to nM[5]
Oncology Kinases (e.g., MEK, SRC)WO2007099335[6]Pyrimidine nitrogens engage the kinase hinge region via H-bonding.Sub-nM to low nM

Experimental Methodologies: A Self-Validating System

To leverage Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in drug discovery, scientists must execute precise, chemoselective functionalizations. Below are the field-proven, step-by-step protocols designed to prevent side reactions (such as N-alkylation or premature decarboxylation).

Synthesis_Workflow Start Ethyl 2-(5-hydroxypyrimidin- 2-yl)acetate Alkylation Step 1: O-Alkylation (K2CO3, DMF) Start->Alkylation Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Alkylation->Hydrolysis Amidation Step 3: Amide Coupling (HATU, DIPEA) Hydrolysis->Amidation Product Final API (Target Modulator) Amidation->Product

Fig 2: Three-step synthetic workflow for functionalizing the pyrimidine-acetate scaffold.

Protocol 1: Chemoselective O-Alkylation of the 5-Hydroxyl Moiety

Objective: To install a hydrophobic tail or recognition motif at the 5-position. Causality & Logic: Because the electron-deficient pyrimidine ring lowers the pKa of the 5-hydroxyl group, we can utilize a mild base (K₂CO₃) rather than a strong base (NaH). This chemoselectivity prevents the unwanted hydrolysis or enolization of the C2-ethyl ester.

  • Preparation: Dissolve Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert argon atmosphere.

  • Deprotonation: Add K₂CO₃ (2.0 eq) and stir for 15 minutes to generate the phenoxide-equivalent anion.

  • Alkylation: Dropwise add the desired alkyl or benzyl halide (R-X) (1.1 eq).

  • Reaction: Warm the mixture to room temperature and stir for 4-6 hours.

  • Validation Check: Monitor the reaction via LC-MS. The system is self-validating; the reaction is deemed complete only when the starting material mass peak (m/z 183 [M+H]+)[1] is fully consumed and replaced by the target mass.

Protocol 2: Saponification and Amidation

Objective: To convert the C2-ethyl ester into a target-specific amide for receptor binding. Causality & Logic: Lithium Hydroxide (LiOH) is chosen over NaOH for saponification to prevent harsh nucleophilic attack that could open the pyrimidine ring. For the subsequent amidation, HATU is utilized. Pyrimidine-2-acetic acids are highly prone to decarboxylation upon activation; HATU ensures the ultra-rapid formation of the active ester, trapping the intermediate before thermal degradation can occur.

  • Saponification: Treat the O-alkylated intermediate from Protocol 1 with LiOH·H₂O (1.5 eq) in a 3:1 THF/H₂O mixture at room temperature for 2 hours.

  • Isolation: Carefully acidify the mixture with 1M HCl to pH 4 to precipitate the carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

  • Activation: Dissolve the isolated acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir for exactly 10 minutes to form the active ester.

  • Amidation: Add the primary or secondary amine (R'-NH₂) (1.1 eq) and stir for 2 hours at room temperature.

  • Validation Check: Purify the crude mixture via reverse-phase HPLC. Confirm the final product structure via ¹H-NMR (look for the disappearance of the ethyl ester quartet/triplet and the emergence of distinct amide N-H signals).

References

  • ChemicalBook. "ETHYL 2-(5-HYDROXYPYRIMIDIN-2-YL)ACETATE synthesis". URL: 1

  • WIPO. "WO/2014/025706 SWEET FLAVOR MODIFIER". URL: 2

  • Google Patents. "WO 2014/025706 A1 - Sweet flavor modifier". URL: 3

  • Leyan / Google Search. "Patent: WO2007/99335 A1, 2007 - ASTRAZENECA AB". URL: 6

  • Google Patents. "US7297543B2 - Cell lines that stably or transiently express a functional sweet (T1R2/T1R3) taste receptor". URL: 4

  • ResearchGate. "Patent US8895050B2 - Flavor Modifiers". URL: 5

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Foundational

An In-depth Technical Guide to the Structural Analogs of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate for Drug Discovery Professionals

Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the structural analogs of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, a key heterocyclic building block. We will delve into the synthetic strategies for accessing this core structure and its derivatives, analyze the structure-activity relationships (SAR) of analogs with modifications at key positions, and provide detailed experimental protocols for their synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel pyrimidine-based compounds.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental motif in a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine.[1] This inherent biological relevance has established the pyrimidine nucleus as a "privileged scaffold" in drug discovery. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutics.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The subject of this guide, Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, presents a versatile platform for chemical exploration. The 2- and 5-positions of the pyrimidine ring are particularly amenable to substitution, allowing for the fine-tuning of physicochemical properties and biological activity. The hydroxyl group at the 5-position and the ethyl acetate side chain at the 2-position serve as key handles for synthetic modification and are critical determinants of the molecule's interaction with biological targets.

Synthetic Strategies for 2,5-Disubstituted Pyrimidines

The construction of the 2,5-disubstituted pyrimidine core is typically achieved through cyclocondensation reactions involving a three-carbon (C-C-C) fragment and a nitrogen-containing (N-C-N) fragment, such as an amidine, urea, or guanidine.[6]

Synthesis of the Core Moiety: A Plausible Route

A potential synthetic pathway is outlined below:

Synthetic_Pathway_Core_Molecule cluster_0 Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine cluster_1 Step 2: Hydrolysis of the Nitrile cluster_2 Step 3: Esterification cluster_3 Step 4: Deprotection 5-Bromo-2-cyanopyrimidine 5-Bromo-2-cyanopyrimidine Reaction1 Pd-catalyzed coupling or Nucleophilic Aromatic Substitution 5-Bromo-2-cyanopyrimidine->Reaction1 Benzyl_alcohol Benzyl_alcohol Benzyl_alcohol->Reaction1 5-Benzyloxy-2-cyanopyrimidine 5-Benzyloxy-2-cyanopyrimidine Reaction1->5-Benzyloxy-2-cyanopyrimidine 5-Benzyloxy-2-cyanopyrimidine_2 5-Benzyloxy-2- cyanopyrimidine Reaction2 Alkaline hydrolysis 5-Benzyloxy-2-cyanopyrimidine_2->Reaction2 5-Benzyloxy-pyrimidine-2-carboxylic_acid 5-Benzyloxy-pyrimidine-2- carboxylic acid Reaction2->5-Benzyloxy-pyrimidine-2-carboxylic_acid 5-Benzyloxy-pyrimidine-2-carboxylic_acid_2 5-Benzyloxy-pyrimidine-2- carboxylic acid Reaction3 Acid-catalyzed esterification 5-Benzyloxy-pyrimidine-2-carboxylic_acid_2->Reaction3 Ethanol Ethanol Ethanol->Reaction3 Ethyl_5-benzyloxypyrimidin-2-yl_carboxylate Ethyl 5-benzyloxypyrimidin-2- yl)carboxylate Reaction3->Ethyl_5-benzyloxypyrimidin-2-yl_carboxylate Ethyl_5-benzyloxypyrimidin-2-yl_carboxylate_2 Ethyl 5-benzyloxypyrimidin-2- yl)carboxylate Reaction4 Hydrogenolysis (e.g., H2, Pd/C) Ethyl_5-benzyloxypyrimidin-2-yl_carboxylate_2->Reaction4 Final_Product Ethyl 2-(5-hydroxypyrimidin- 2-yl)acetate Reaction4->Final_Product

Caption: Plausible synthetic route to Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

This multi-step approach offers good control over the introduction of functional groups and is amenable to scale-up. A patent describes the synthesis of the key intermediate, 5-hydroxy pyrimidine-2-carboxylic acid, through a similar strategy involving the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol followed by alkaline hydrolysis.[7]

General Protocol for Cyclocondensation

A widely employed method for the synthesis of substituted pyrimidines is the one-pot three-component Biginelli reaction or similar cyclocondensation protocols.[8] These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative. For the synthesis of 2-substituted pyrimidines, a common approach is the reaction of a β-dicarbonyl compound with an amidine.

Experimental Protocol: General Synthesis of 2,5-Disubstituted Pyrimidines

  • Reaction Setup: To a solution of the appropriate β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) is added the amidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, potassium carbonate, 1.1 eq).

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted pyrimidine.

Structural Analogs and Structure-Activity Relationships (SAR)

The modular nature of the pyrimidine scaffold allows for systematic structural modifications to explore the SAR and optimize for desired biological activities. We will consider three primary points of diversification for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate:

  • Modification of the 5-Substituent: Replacing the hydroxyl group with other functionalities.

  • Modification of the 2-Side Chain: Altering the ethyl acetate moiety.

  • Modification of the Pyrimidine Core: Exploring isomeric scaffolds.

Analogs with Modified 5-Substituents

The electronic and steric properties of the substituent at the 5-position can significantly influence the biological activity of the pyrimidine derivative.

5-SubstituentRationale for ModificationPotential Biological Activities
-OH (hydroxyl) Parent compound. Can act as a hydrogen bond donor and acceptor.Baseline activity.
-OMe (methoxy) Increases lipophilicity and can alter metabolic stability.Often explored in kinase inhibitor design.
-F, -Cl, -Br (halo) Halogens can modulate electronic properties and participate in halogen bonding, potentially enhancing binding affinity.Anticancer, antimicrobial.[9]
-NH2 (amino) Introduces a basic center and can act as a hydrogen bond donor.Kinase inhibition, antiviral.
-CH3 (methyl) A small, lipophilic group that can probe steric pockets in a binding site.Often used to improve metabolic stability.
-CN (cyano) A polar, linear group that can act as a hydrogen bond acceptor.Can be a key pharmacophore in certain enzyme inhibitors.

Synthesis of 5-Substituted Analogs:

  • 5-Alkoxy Analogs: These can be synthesized from the corresponding 5-hydroxypyrimidine by Williamson ether synthesis.

  • 5-Halo Analogs: Can be prepared from the corresponding 5-aminopyrimidine via a Sandmeyer reaction or by direct halogenation of the pyrimidine ring.

  • 5-Amino Analogs: Can be obtained by reduction of a 5-nitro-pyrimidine precursor or through nucleophilic aromatic substitution of a 5-halopyrimidine.

Analogs with Modified 2-Side Chains

The ethyl acetate side chain at the 2-position offers numerous opportunities for modification to modulate potency, selectivity, and pharmacokinetic properties.

2-Side ChainRationale for ModificationPotential Biological Activities
-CH2CO2Et (ethyl acetate) Parent compound. Ester can be hydrolyzed in vivo to the corresponding carboxylic acid.Baseline activity.
-CH2CO2H (carboxylic acid) Introduces a charged group, which can form salt bridges with basic residues in a target protein.Can enhance solubility and target engagement.
-CH2CONH-R (amides) Amides are generally more metabolically stable than esters and offer opportunities for additional hydrogen bonding interactions.Broad range of activities depending on the 'R' group.
-CH2-heterocycle Introduction of a heterocyclic ring can introduce additional interaction points and improve physicochemical properties.Kinase inhibition, GPCR modulation.

Synthesis of 2-Side Chain Analogs:

  • Carboxylic Acids: Synthesized by hydrolysis of the corresponding ethyl ester.

  • Amides: Prepared by coupling the carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Heterocyclic Analogs: Can be synthesized by reacting the ethyl acetate derivative with appropriate precursors, for example, to form oxadiazoles or triazoles.[10]

Biological Activities of Structural Analogs

The structural analogs of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate are anticipated to exhibit a range of biological activities, with a particular focus on anticancer and antimicrobial applications. The following table summarizes some reported activities for related pyrimidine derivatives.

Compound ClassBiological Target/ActivityReported IC50/ActivityReference
5-HydroxymethylpyrimidinesCytotoxicity against cancer cell lines (HeLa, HepaRG)IC50 values ranging from 132.3 µM[4]
2,4,5-Trisubstituted PyrimidinesTubulin Polymerization InhibitionIC50 = 0.79 µM for compound 4k[11]
2,5-Disubstituted PyrimidinesSerotonin 5-HT2C AgonismModerate activity observed[8]
5-Hydroxy-pyrimidine-2,4,6-trionesMMP-2 and MMP-9 InhibitionIC50 values as low as 21 nM[1]

Experimental Protocols

Synthesis of Ethyl 2-(5-methoxypyrimidin-2-yl)acetate (A Protected Analog)

This protocol describes the synthesis of a 5-methoxy protected analog, which can potentially be deprotected to yield the target 5-hydroxy compound.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amidinyl-5-methoxypyrimidine hydrochloride (1.0 eq) in anhydrous ethanol (10 mL/mmol).

  • Base Addition: Add sodium ethoxide (1.1 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Diethyl Malonate: Add diethyl malonate (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

O-Dealkylation to Yield the 5-Hydroxypyrimidine

The conversion of a 5-methoxypyrimidine to a 5-hydroxypyrimidine can be achieved using various dealkylation methods.

Protocol:

  • Reaction Setup: To a solution of Ethyl 2-(5-methoxypyrimidin-2-yl)acetate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add a dealkylating agent. Common reagents include boron tribromide (BBr3), trimethylsilyl iodide (TMSI), or certain Lewis acids.

  • Reaction Execution: The reaction is typically carried out at low temperatures (e.g., -78 °C to room temperature) and the progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched carefully with methanol or water. The mixture is then worked up appropriately depending on the reagent used, often involving an aqueous wash and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Conclusion

The Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diversification at key positions allow for a thorough exploration of the chemical space and the optimization of biological activity. This guide has provided a comprehensive overview of the synthetic strategies, structure-activity relationships, and experimental protocols relevant to this important class of molecules. It is our hope that this information will serve as a valuable resource for researchers in their quest to discover and develop new and effective medicines.

References

  • BenchChem. The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025).
  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • MDPI. Recent Advances in Pyrimidine-Based Drugs. (2024).
  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021).
  • Juniper Publishers.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • MDPI. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2017).
  • PubMed. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018).
  • ResearchGate.
  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • RSC Publishing.
  • PubMed.
  • MDPI. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019).
  • Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • ResearchGate.
  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • MDPI.
  • ChemScene. 1346597-52-1 | Ethyl 2-(2-methoxypyrimidin-5-yl)
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020).
  • PMC. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)
  • OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
  • SpringerLink. Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)
  • PubMed. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. (2002).
  • PMC. Ethyl 2-[4-(4-methoxybenzyl)
  • RSC Publishing. Brønsted base-catalyzed assembly of sulfochromeno[4,3-b]pyrrolidines via tandem [3 + 2] cycloaddition–SuFEx click reaction of ethenesulfonyl fluorides and o-hydroxyaryl azomethines.
  • Google Patents. US3978126A - N-hydroxy-amidine compounds.
  • PMC.

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Protocols & Analytical Methods

Method

Purification techniques for "Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate"

Application Note: Advanced Purification Protocols for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Executive Summary & Physicochemical Profiling Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Executive Summary & Physicochemical Profiling

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) is a highly versatile heterocyclic building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and selective α4β2 nicotinic acetylcholine receptor (nAChR) ligands[1].

The purification of this core presents a unique set of challenges due to its specific physicochemical properties:

  • Amphoterism: The 5-hydroxypyrimidine core possesses a basic pyrimidine nitrogen (pKa ~1.8) and an acidic phenolic-like hydroxyl group (pKa ~6.8)[2].

  • Ester Lability: The ethyl acetate moiety at the C2 position is highly susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis[1].

  • Isoelectric Point (pI): Calculated at approximately pH 4.3. At this pH, the molecule exists predominantly in its neutral, uncharged state.

Failure to account for these properties—such as using standard saturated Sodium Bicarbonate (pH 8.3) during aqueous workup—will result in the deprotonation of the 5-hydroxyl group, rendering the compound highly water-soluble and leading to catastrophic yield loss. The protocols below are engineered to exploit these properties for optimal recovery and purity.

Strategic Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Decision1 Is scalable bulk cleanup required? Crude->Decision1 LLE pH-Controlled LLE (pH 4.5 - 5.0 Extraction) Decision1->LLE Yes (Scale > 5g) Chromatography Silica Gel Flash Chromatography (DCM/MeOH + 1% AcOH) Decision1->Chromatography No (Scale < 5g) LLE->Chromatography Intermediary Purity HPLC Preparative RP-HPLC (MeCN/H2O + 0.1% FA) Chromatography->HPLC If ultra-purity needed Pure Highly Pure Target Compound (>99% HPLC) Chromatography->Pure Standard Purity HPLC->Pure

Figure 1: Decision matrix and workflow for the purification of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

Protocol 1: Isoelectric Liquid-Liquid Extraction (LLE)

Objective: Scalable bulk cleanup of crude reaction mixtures to remove salts, highly polar byproducts, and water-soluble impurities.

Expertise & Causality: Standard aqueous workups are detrimental to this compound. Washing the organic layer with 1M HCl (pH 0) protonates the pyrimidine nitrogens (pKa 1.8), driving the compound into the aqueous phase[2]. Conversely, washing with saturated NaHCO3 (pH 8.3) deprotonates the hydroxyl group (pKa 6.8), again driving it into the aqueous phase[2]. Furthermore, prolonged exposure to pH > 8 will hydrolyze the C2 ethyl ester[1]. To successfully partition the target compound into the organic phase, the aqueous wash must be strictly buffered near the compound's isoelectric point (pH 4.3 - 5.0), ensuring it remains neutral.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in a moderately polar, water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL/gram of crude.

  • Buffer Preparation: Prepare a 0.5 M Sodium Acetate/Acetic Acid buffer and adjust the pH to exactly 4.8 using a calibrated pH meter.

  • Extraction: Transfer the organic solution to a separatory funnel. Add 0.5 volumes of the pH 4.8 acetate buffer.

  • Agitation: Vigorously shake the funnel, venting frequently. Allow the layers to separate completely. The target compound will remain in the organic layer.

  • Back-Extraction (Optional): Extract the aqueous layer once with fresh Ethyl Acetate to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4 (avoid K2CO3, as it is too basic), filter, and concentrate under reduced pressure at < 40 °C to prevent thermal degradation.

Self-Validating System: Before discarding the aqueous layer, perform a TLC spot test (eluent: 10% MeOH in DCM). Visualize under short-wave UV (254 nm). The aqueous layer should show no UV-active spot corresponding to the target compound. If present, the pH of the aqueous layer has drifted; re-adjust to pH 4.8 and back-extract.

Protocol 2: Normal-Phase Flash Chromatography

Objective: High-resolution separation from structurally similar organic impurities, such as unreacted 5-bromo precursors or positional isomers.

Expertise & Causality: The free 5-hydroxyl group and basic pyrimidine nitrogens act as strong hydrogen-bond donors and acceptors, respectively. On bare silica gel (which is slightly acidic), these functional groups interact strongly with free silanols, causing severe peak tailing and irreversible adsorption. To mitigate this, a mobile phase modifier is required. Basic modifiers like Triethylamine (Et3N) must be avoided, as they can deprotonate the 5-hydroxyl group on the column or catalyze ester aminolysis. Instead, a volatile acidic modifier like Acetic Acid (AcOH) is used. AcOH competitively binds to the silica silanols and ensures the 5-hydroxyl group remains fully protonated, resulting in sharp, symmetrical elution bands.

Step-by-Step Methodology:

  • Column Equilibration: Pack and equilibrate a silica gel column using Dichloromethane (DCM) containing 1% (v/v) Glacial Acetic Acid.

  • Dry Loading: Dissolve the crude material in minimal THF or DCM, add Celite or silica gel (1:2 weight ratio), and evaporate to a free-flowing powder. Load this onto the column head. (Liquid loading often leads to band broadening for amphoteric compounds).

  • Gradient Elution:

    • 0 - 3 Column Volumes (CV): 100% DCM + 1% AcOH.

    • 3 - 10 CV: Linear gradient to 95:5 DCM:Methanol + 1% AcOH.

  • Fraction Collection: Collect fractions and monitor via TLC (Rf ~ 0.4 in 95:5 DCM:MeOH).

  • Solvent Removal: Combine product-containing fractions. To prevent acid-catalyzed ester hydrolysis during concentration, add an equal volume of Toluene and co-evaporate under reduced pressure. The toluene forms an azeotrope with acetic acid, effectively removing it.

Self-Validating System: Perform LC-MS on the combined fractions prior to final concentration. Ensure that the mass corresponding to the hydrolyzed byproduct (the carboxylic acid, [M+H]+ = 155 m/z) is absent, confirming that the acidic modifier did not degrade the ester during the run.

Protocol 3: Reverse-Phase Preparative HPLC

Objective: Isolation of ultra-pure (>99%) material for sensitive biological assays or downstream catalytic cross-coupling.

Expertise & Causality: Reverse-phase chromatography (C18) is highly effective for amphoteric compounds. Using a mobile phase buffered with 0.1% Formic Acid (pH ~2.7) ensures the 5-hydroxyl group (pKa 6.8) is fully protonated and neutral[2]. While the pyrimidine nitrogen (pKa 1.8) will be partially protonated at this pH, the rapid equilibrium allows for excellent peak shape. The acidic conditions are mild enough that the ethyl ester remains intact during the short chromatographic run[1].

Step-by-Step Methodology:

  • System Setup: C18 Preparative Column (e.g., 21 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Sample Injection: Dissolve the sample in a 1:1 mixture of A:B (ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter).

  • Gradient Method:

    • 0 - 2 min: Isocratic hold at 5% B.

    • 2 - 18 min: Linear gradient from 5% B to 60% B.

    • 18 - 20 min: Column wash at 95% B.

  • Recovery: Immediately freeze the collected fractions on dry ice and lyophilize to remove water and formic acid simultaneously, preventing any post-purification ester hydrolysis.

Self-Validating System: Re-inject a small aliquot of the lyophilized powder onto an analytical LC-MS using an orthogonal stationary phase (e.g., Phenyl-Hexyl) to confirm >99% purity and the absence of co-eluting impurities.

Quantitative Data Presentation

Purification TechniqueOptimal ScaleYield RecoveryTypical PurityKey AdvantagePrimary Limitation
Isoelectric LLE > 5 grams85 - 95%80 - 90%Highly scalable; removes salts and highly polar impurities.Cannot separate closely related structural isomers.
Flash Chromatography 100 mg - 10 g70 - 85%90 - 98%Excellent resolution of organic impurities and byproducts.High solvent consumption; requires acidic modifier to prevent streaking.
Preparative RP-HPLC < 500 mg60 - 80%> 99.5%Ultra-high purity; ideal for final compound isolation.Low throughput; potential for ester hydrolysis if fractions are not lyophilized promptly.

References

  • Morgentin, R., Jung, F., Lamorlette, M., Maudet, M., Menard, M., Plé, P., Pasquet, G., & Renaud, F. (2009). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Tetrahedron, 65(4), 757-764.
  • Undheim, K., & Benneche, T. (1996). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert / Int. J. Biol. Chem.

Sources

Application

Application Note: Strategic Utilization of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in Small Molecule Drug Discovery

Executive Summary The pyrimidine nucleus is a foundational component of nucleic acids and stands as a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors, antiviral agents, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a foundational component of nucleic acids and stands as a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors, antiviral agents, and anticancer therapeutics[1]. Within this chemical space, Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7)[2] emerges as a highly versatile, bifunctional building block.

This application note provides medicinal chemists and drug development professionals with authoritative, field-proven methodologies for utilizing this scaffold. By detailing the causality behind specific synthetic choices and providing self-validating protocols, this guide ensures high-fidelity derivatization for rapid structure-activity relationship (SAR) exploration.

Physicochemical Profiling & Structural Rationale

The strategic value of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate lies in its precise arrangement of functional groups, each serving a distinct pharmacophoric and synthetic purpose:

  • The Pyrimidine Core: Acts as a bioisostere for phenyl or pyridine rings. The two nitrogen atoms serve as potent hydrogen-bond acceptors, frequently utilized to anchor molecules to the hinge region of kinases[1]. Furthermore, the heteroaromatic nature lowers the overall lipophilicity (logP) of the drug candidate, improving aqueous solubility.

  • The C5-Hydroxyl Group: Possesses a phenol-like pKa, making it an excellent nucleophile for selective O-alkylation. This vector is typically used to project lipophilic side chains deep into hydrophobic binding pockets.

  • The C2-Ethyl Acetate Group: Features an active methylene and a protected carboxylate. The ethyl ester is critical during early synthetic steps, as it protects the carboxylate from unwanted side reactions during C5 functionalization. Once saponified, it provides a flexible linker for amide coupling, often directed toward solvent-exposed channels to improve pharmacokinetic properties.

Pharmacophore Scaffold Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (Core Scaffold) Pyrimidine Pyrimidine Ring Scaffold->Pyrimidine Hydroxyl C5-Hydroxyl Group Scaffold->Hydroxyl Acetate C2-Ethyl Acetate Scaffold->Acetate Hinge Kinase Hinge Binding (H-Bond Acceptor) Pyrimidine->Hinge Solubility Improved Solubility (Lower logP) Pyrimidine->Solubility Vector1 Hydrophobic Pocket Vector (via O-Alkylation) Hydroxyl->Vector1 Vector2 Solvent Channel Vector (via Amide Formation) Acetate->Vector2

Logical relationship of the pyrimidine acetate scaffold's pharmacophore contributions.

Synthetic Versatility & Derivatization Workflow

The bifunctional nature of this scaffold requires a logical sequence of orthogonal reactions. The standard workflow mandates that the C5-hydroxyl group be functionalized prior to the manipulation of the C2-ester.

Causality of the Sequence: If the ester were saponified first, the resulting free carboxylic acid would compete with the C5-hydroxyl during alkylation, leading to complex mixtures of O-alkylated and esterified byproducts. By maintaining the ethyl ester protecting group, the C5-OH can be cleanly alkylated (or converted to a triflate for cross-coupling). Subsequent chemoselective saponification yields the free acid, which is then primed for late-stage amide coupling[3].

Workflow Start Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate O_Alkyl C5-O-Alkylated Intermediate Start->O_Alkyl Alkylation (R-X, K2CO3) Triflate C5-Triflate Intermediate Start->Triflate Triflation (Tf2O, Pyridine) Acid Carboxylic Acid Derivative O_Alkyl->Acid Saponification (LiOH, THF/H2O) Aryl C5-Aryl Pyrimidine Triflate->Aryl Suzuki Coupling (R-B(OH)2, Pd) Final_Amide Target Amide Candidate Acid->Final_Amide Amide Coupling (HATU, DIPEA)

Synthetic derivatization workflow for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

Experimental Protocols: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reaction fidelity.

Protocol A: Chemoselective C5-O-Alkylation (SN2)

Mechanistic Rationale: A mild base (K2CO3) in a polar aprotic solvent (DMF) is utilized to deprotonate the C5-OH without causing basic hydrolysis of the C2-ethyl ester.

  • Initiation: Charge an oven-dried flask with Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add finely powdered, anhydrous K2CO3 (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide intermediate. The solution will typically darken slightly.

  • Alkylation: Add the desired alkyl halide (1.2 equiv) dropwise.

  • Propagation: Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass (m/z 183 [M+H]+) and the appearance of the target mass.

  • Workup: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Mild Ester Saponification

Mechanistic Rationale: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium ion tightly coordinates the carbonyl oxygen, enhancing electrophilicity and allowing the hydrolysis to proceed rapidly at ambient temperature. This mild condition prevents the cleavage of sensitive C5-ether linkages.

  • Initiation: Dissolve the C5-O-alkylated intermediate in a 3:1 mixture of THF:H2O (0.2 M).

  • Hydrolysis: Cool the mixture to 0 °C and add LiOH·H2O (1.5 equiv) in a single portion.

  • Propagation: Remove the ice bath, warm to room temperature, and stir vigorously for 2 hours.

  • Self-Validation: Monitor via TLC (EtOAc/Hexanes). Complete consumption of the high-Rf ester spot and the appearance of a baseline spot (the lithium carboxylate salt) indicates success.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities. Carefully acidify the aqueous layer to pH 3–4 using 1N HCl. The free carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Late-Stage Amide Coupling

Mechanistic Rationale: HATU is employed as the coupling reagent because it generates an HOAt active ester. The nitrogen atom at the 7-position of the HOAt ring provides an intramolecular hydrogen bond that acts as a neighboring group, significantly accelerating aminolysis and minimizing epimerization, making it vastly superior for sterically hindered amines[3]. DIPEA is used as a non-nucleophilic base to deprotonate the acid without competing with the target amine[4].

  • Activation: Dissolve the free carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add the primary or secondary amine (1.2 equiv) to the activated mixture.

  • Propagation: Stir at room temperature for 2–4 hours.

  • Self-Validation: Confirm product formation via LC-MS (appearance of the product [M+H]+ peak).

  • Workup: Dilute the reaction with EtOAc. Wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), 1N HCl (to remove unreacted amine and DIPEA), and brine. Dry over MgSO4 and concentrate.

Quantitative Data Presentation: Reaction Optimization Summary

The following table summarizes the expected quantitative metrics and validation parameters for the described workflows, establishing a baseline for reproducibility.

Reaction StepReagents & ConditionsAvg. Yield (%)Time (h)Temp (°C)Key Self-Validation Metric
C5-O-Alkylation R-X, K2CO3, DMF82–884–660LC-MS: Loss of m/z 183 [M+H]+
Saponification LiOH·H2O, THF/H2O (3:1)90–9520 to 25TLC: Complete baseline shift (polar salt)
Amide Coupling HATU, DIPEA, R-NH2, DMF75–852–425LC-MS: Dominant product [M+H]+ peak

References

  • [1] Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). Available at:

  • [2] Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) Product Specifications. BLD Pharm. Available at:

  • [3] Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. National Institutes of Health (PMC). Available at:

  • [4] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Available at:

Sources

Method

Application Note: Advanced Synthetic Workflows for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in Medicinal Chemistry

Executive Summary Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) is a highly versatile, bifunctional pyrimidine building block utilized extensively in the development of kinase inhibitors, antimicrobial agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7) is a highly versatile, bifunctional pyrimidine building block utilized extensively in the development of kinase inhibitors, antimicrobial agents, and GPCR modulators. The core architecture of this molecule features two orthogonally reactive centers: a phenol-like 5-hydroxyl group and an active C2-ethyl acetate moiety[1].

This application note provides drug development professionals and synthetic chemists with validated, self-contained protocols for the divergent functionalization of this scaffold. By understanding the intrinsic electronic properties of the pyrimidine ring, researchers can precisely control regioselectivity and chemoselectivity during late-stage functionalization.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high-yielding transformations, it is critical to understand the causality behind the selected reaction conditions:

  • Regioselectivity of the 5-Hydroxyl Group (O- vs. N-Alkylation): Pyrimidines are strongly electron-deficient heterocycles. The electron-withdrawing nature of the two nitrogen atoms significantly lowers the pKa of the 5-hydroxyl proton (pKa ~ 8.0–8.5), making it more acidic than a standard phenol. When alkylating pyrimidinols, N-alkylation is a notorious competing pathway. However, utilizing soft bases like Cesium Carbonate ( Cs2​CO3​ ) in polar aprotic solvents heavily favors the O-regioisomer. The larger ionic radius of the cesium cation provides a looser ion pair with the pyrimidinolate anion, enhancing the nucleophilicity of the oxygen atom and driving O-alkylation over N-alkylation[2].

  • Reactivity of the C2-Methylene Bridge: The methylene protons located between the pyrimidine ring and the ester carbonyl are highly acidic. During the saponification of the ethyl ester to the corresponding acetic acid, strict temperature control ( 0∘C to ambient) is required. Elevated temperatures under basic conditions can promote premature decarboxylation, yielding an undesired 5-hydroxy-2-methylpyrimidine byproduct instead of the target carboxylic acid[3].

  • Triflation for Cross-Coupling: Converting the 5-hydroxyl group into a trifluoromethanesulfonate (triflate) leaving group transforms the electron-rich oxygen into a highly reactive electrophilic center. This primes the pyrimidine core for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl or amine substituents at the C5 position.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical checks and mechanistic workup rationales to guarantee product integrity.

Protocol A: Regioselective O-Alkylation

Rationale: Employs Cs2​CO3​ to maximize the O-alkylation pathway while suppressing N-alkylation.

  • Initiation: Dissolve Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add Cs2​CO3​ (1.5 eq) in one portion. Stir the suspension at ambient temperature for 15 minutes to ensure complete formation of the pyrimidinolate anion.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Stir at room temperature for 8 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.2 , UV active) should be fully consumed, replaced by a higher-running spot ( Rf​≈0.6 ).

  • Workup & Purification: Quench the reaction with ice water and extract with EtOAc ( ). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution ( ). Causality: Lithium ions strongly coordinate with DMF, pulling the aprotic solvent into the aqueous phase and preventing emulsion formation or product contamination. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Controlled Saponification to Carboxylic Acid

Rationale: Utilizes mild Lithium Hydroxide (LiOH) hydrolysis at low temperatures to prevent decarboxylation of the active methylene group.

  • Initiation: Dissolve the starting material (1.0 eq) in a 3:1 mixture of THF and H2​O (0.3 M concentration). Cool the solution to 0∘C in an ice bath.

  • Hydrolysis: Add LiOH⋅H2​O (1.2 eq) portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • In-Process Validation: Monitor via LC-MS. TLC is ineffective here due to the extreme polarity and streaking of the resulting carboxylic acid. Look for the disappearance of the [M+H]+ corresponding to the ethyl ester and the appearance of the acid mass.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove THF. Cool the remaining aqueous layer to 0∘C and carefully acidify with 1M HCl to pH ~3-4. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford 2-(5-hydroxypyrimidin-2-yl)acetic acid.

Protocol C: Triflation for Pd-Catalyzed Cross-Coupling

Rationale: Activates the phenolic OH into a superior leaving group (OTf) using strict anhydrous, low-temperature conditions to prevent triflic anhydride degradation.

  • Initiation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.1 M concentration). Add anhydrous pyridine (2.0 eq).

  • Activation: Cool the solution to −78∘C using a dry ice/acetone bath. Add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq) dropwise over 10 minutes.

  • In-Process Validation: The solution will rapidly transition from clear to a deep yellow/orange. TLC (Hexanes:EtOAc 3:1) will show rapid conversion to a highly non-polar spot ( Rf​≈0.8 ).

  • Workup & Purification: Quench the reaction at −78∘C with saturated aqueous NaHCO3​ , then allow it to warm to room temperature. Extract with DCM. Wash the organic layer with cold 1M HCl to protonate and remove residual pyridine. Dry over MgSO4​ and concentrate. Use the triflate immediately in downstream coupling or store at −20∘C under argon.

Quantitative Data & Analytical Markers

The table below summarizes the expected quantitative outcomes and key analytical markers for verifying the success of the protocols.

Reaction WorkflowTarget ProductExpected YieldKey 1H NMR Analytical Markers (Methylene & Pyrimidine)
Starting Material Ethyl 2-(5-hydroxypyrimidin-2-yl)acetateN/A δ 8.35 (s, 2H, Pyr), δ 3.82 (s, 2H, CH2​ ), δ 4.15 (q, 2H, Ester)
Protocol A Ethyl 2-(5-alkoxypyrimidin-2-yl)acetate80 - 90% δ 8.42 (s, 2H, Pyr), δ 3.85 (s, 2H, CH2​ ), New O- CH2​ signals at δ 4.2-5.2
Protocol B 2-(5-Hydroxypyrimidin-2-yl)acetic acid85 - 95% δ 8.36 (s, 2H, Pyr), δ 3.75 (s, 2H, CH2​ ), Loss of δ 4.15 (q) and δ 1.25 (t)
Protocol C Ethyl 2-(5-(trifluoromethylsulfonyloxy)pyrimidin-2-yl)acetate75 - 85% δ 8.75 (s, 2H, Pyr - shifted downfield), δ 4.05 (s, 2H, CH2​
  • shifted downfield)

Visualization of Synthetic Workflows

G SM Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (Starting Material) Rxn1 Protocol A: O-Alkylation (R-X, Cs2CO3, DMF) SM->Rxn1 Alkyl Halide Rxn2 Protocol B: Saponification (LiOH, THF/H2O) SM->Rxn2 Hydrolysis Rxn3 Protocol C: Triflation (Tf2O, Pyridine, DCM) SM->Rxn3 Activation Prod1 Ethyl 2-(5-alkoxypyrimidin-2-yl)acetate (Ether Derivative) Rxn1->Prod1 Prod2 2-(5-Hydroxypyrimidin-2-yl)acetic acid (Carboxylic Acid) Rxn2->Prod2 Prod3 Ethyl 2-(5-(OTf)pyrimidin-2-yl)acetate (Triflate Intermediate) Rxn3->Prod3 Down1 Target Ligands / Receptor Modulators Prod1->Down1 Down2 Amide Coupling / Peptidomimetics Prod2->Down2 Down3 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Prod3->Down3

Divergent synthetic workflows for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate modifications.

References

  • ChemicalBook. ETHYL 2-(5-HYDROXYPYRIMIDIN-2-YL)ACETATE synthesis and properties.[1]

  • RSC Advances (via NIH). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.[2]

  • Journal of Chemical Reviews. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting NMR and mass spectrometry data for "Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate"

Technical Support Center: Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Welcome to the technical support guide for the analytical characterization of "Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate". This document is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Welcome to the technical support guide for the analytical characterization of "Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate". This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound. Our goal is to move beyond simple procedural steps and offer insights into the chemical principles governing the data, enabling you to interpret your results with confidence.

Compound Overview

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is a heterocyclic compound featuring a pyrimidine core, a functionality common in medicinal chemistry. Accurate characterization is critical for ensuring purity, confirming identity, and understanding its stability.

PropertyValue
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
IUPAC Name ethyl 2-(5-hydroxypyrimidin-2-yl)acetate
CAS Number 137339-65-2
Chemical Structure

Predicted & Expected Analytical Data

Before troubleshooting, it is essential to have a baseline for what correct data should look like. The following tables summarize the predicted NMR and MS data for the target compound based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Note: Chemical shifts (δ) are predicted and may vary based on solvent, concentration, and instrument calibration. The hydroxypyrimidine moiety can exist in tautomeric forms, which may lead to variations in the observed spectra.

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
-OCH₂ CH₃~4.15Quartet (q)2H~61.0
-OCH₂CH₃ ~1.20Triplet (t)3H~14.1
-CH₂ -COOEt~3.80Singlet (s)2H~42.5
Pyrimidine C4-H, C6-H~8.30Singlet (s)2H~158.0 (C4/C6)
Pyrimidine C5-OH9.5 - 11.0Broad Singlet (br s)1H-
Pyrimidine C2---~165.0
Pyrimidine C5---~155.0
Ester C =O---~169.5
Table 2: Expected High-Resolution Mass Spectrometry Data (ESI+)
Ion Species Formula Calculated m/z Notes
[M+H]⁺ [C₈H₁₁N₂O₃]⁺183.0764 Protonated Molecule (Primary Target Ion)
[M+Na]⁺[C₈H₁₀N₂O₃Na]⁺205.0584Common sodium adduct from glassware or solvents.[1][2]
[M+K]⁺[C₈H₁₀N₂O₃K]⁺221.0323Common potassium adduct.[3]
[M-C₂H₄+H]⁺[C₆H₇N₂O₃]⁺155.0451Fragment from loss of ethylene from the ethyl ester.
[M-C₂H₅O+H]⁺[C₆H₆N₂O₂]⁺138.0429Fragment from loss of the ethoxy group.[4]

NMR Spectroscopy Troubleshooting Guide

The complex electronic nature of heterocyclic compounds can present unique challenges in NMR spectroscopy.[5][6] This section addresses common issues in a Q&A format.

Q1: The chemical shifts for my pyrimidine protons are not where I expected them, and they appear as one singlet instead of two distinct signals.

Answer: This is a common observation for symmetrically substituted pyrimidines.

  • Causality (Symmetry): The protons at the C4 and C6 positions of the pyrimidine ring are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to resonate at the same frequency, producing a single peak that integrates to 2H.

  • Causality (Solvent Effects): The chemical environment of heterocyclic protons is highly sensitive to the solvent used. Solvents like DMSO-d₆ can form hydrogen bonds with the hydroxyl group and ring nitrogens, significantly influencing the electron density and thus the chemical shifts of the ring protons. If your shifts are off from predictions, confirm that the solvent used matches the reference data.

  • Troubleshooting Steps:

    • Confirm Integration: Ensure the signal in the aromatic region (~8.3 ppm) integrates to 2H relative to the ethyl group signals.

    • Check for Tautomers: The 5-hydroxypyrimidine can exist in a keto-enol tautomeric equilibrium. While the hydroxyl form is generally favored, conditions could shift this equilibrium, leading to a different set of signals. Acquiring the spectrum at a different temperature may provide insight into this dynamic process.

    • Use 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can confirm the connectivity between the pyrimidine protons and the surrounding carbons (C2, C5), verifying their position.[7]

Q2: I can't find the peak for the hydroxyl (-OH) proton.

Answer: The hydroxyl proton is often difficult to observe due to its acidic nature and rapid exchange.

  • Causality (Proton Exchange): The -OH proton can rapidly exchange with trace amounts of water (H₂O) or deuterated water (D₂O) in the NMR solvent.[8] This exchange can cause the peak to become very broad, sometimes to the point of being indistinguishable from the baseline noise.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Ensure you are using a fresh, sealed ampule of high-purity deuterated solvent to minimize water content.

    • Perform a D₂O Shake: To confirm the identity of a suspected -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -OH proton will exchange with deuterium, causing its peak to disappear from the ¹H NMR spectrum.[8]

    • Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper, more easily identifiable -OH peak.

Q3: My spectrum has several unexpected peaks, suggesting my sample is impure.

Answer: Unidentified peaks usually point to residual starting materials, synthetic byproducts, or sample degradation.[9][10]

  • Causality (Synthetic Impurities): Review the synthetic route. Common impurities could include unreacted starting materials or byproducts from side reactions. For instance, if the synthesis involved a condensation reaction, you might see signals from the precursors.[11]

  • Causality (Degradation): The ethyl ester moiety is susceptible to hydrolysis, especially if the sample is exposed to moisture or acidic/basic conditions. This would result in the formation of the corresponding carboxylic acid, which would present a very broad peak around 12 ppm and the disappearance of the ethyl group's quartet and triplet.

  • Troubleshooting Steps:

    • Cross-reference with LC-MS: The most effective way to diagnose impurities is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This will separate the components and provide their individual mass-to-charge ratios, aiding in their identification.

    • Check Starting Materials: Run NMR spectra of your starting materials to see if any of the unexpected peaks match.

    • Purification: If impurities are confirmed, re-purify your sample using techniques like column chromatography or recrystallization.

NMR Troubleshooting Workflow

NMR_Troubleshooting start Start: Acquire ¹H NMR Spectrum check_peaks Do all expected peaks appear? start->check_peaks missing_oh Is -OH peak missing/broad? check_peaks->missing_oh Yes extra_peaks Are there unexpected peaks? check_peaks->extra_peaks No d2o_shake Perform D₂O Shake Did peak disappear? missing_oh->d2o_shake Yes missing_oh->extra_peaks No oh_confirmed -OH proton confirmed. Consider using dry solvent. d2o_shake->oh_confirmed Yes d2o_shake->extra_peaks No oh_confirmed->extra_peaks run_lcms Run LC-MS Analysis extra_peaks->run_lcms Yes wrong_shifts Incorrect shifts or splitting patterns? extra_peaks->wrong_shifts No impurities_found Impurities Detected? run_lcms->impurities_found re_purify Re-purify sample (Column, Recrystallization) impurities_found->re_purify Yes impurities_found->wrong_shifts No re_purify->start check_solvent Verify solvent and check for tautomerism. Run 2D NMR (HMBC). wrong_shifts->check_solvent Yes end_node Data Interpretation Complete wrong_shifts->end_node No check_solvent->end_node

Caption: A logical workflow for troubleshooting common ¹H NMR spectral issues.

Mass Spectrometry Troubleshooting Guide

Electrospray Ionization (ESI) is a soft ionization technique, but issues with adduct formation, in-source fragmentation, and signal intensity are common.[12]

Q1: I don't see the expected protonated molecule [M+H]⁺ at m/z 183.0764.

Answer: The absence of the [M+H]⁺ peak is often due to the preferential formation of other ions (adducts) or fragmentation within the ion source.

  • Causality (Adduct Formation): ESI-MS is highly sensitive to ions present in the mobile phase or leached from containers. Your molecule may have a higher affinity for sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions than for protons.[1][3] This is especially common when using glass vials and solvents that are not LC-MS grade.

  • Causality (In-Source Fragmentation): If the energy settings in the ion source (e.g., capillary voltage, cone voltage) are too high, the molecule can fragment immediately after ionization. In this case, you would see fragment ions but a weak or absent parent ion.[3]

  • Troubleshooting Steps:

    • Look for Adducts: Scan your spectrum for the calculated m/z values of common adducts like [M+Na]⁺ (205.0584) and [M+K]⁺ (221.0323). The mass difference between an observed peak and your expected neutral mass can help identify the adduct.[1]

    • Optimize Source Conditions: Methodically lower the cone/fragmentor voltage to reduce the energy applied to the ions. This should decrease in-source fragmentation and increase the relative abundance of the molecular ion.

    • Improve Mobile Phase: Add a small amount of a proton source, like 0.1% formic acid, to your mobile phase to encourage the formation of [M+H]⁺.

Q2: I see a prominent peak at m/z 205.0584, but the [M+H]⁺ is weak or absent. What is this?

Answer: This peak corresponds to the sodium adduct of your molecule, [M+Na]⁺.

  • Causality (Sodium Contamination): Sodium ions are ubiquitous and readily leach from glass autosampler vials. They have a high affinity for molecules with oxygen and nitrogen atoms, often outcompeting protons to form adducts.[1] The type of precursor ion (e.g., [M+H]⁺ vs. [M+Na]⁺) can have a critical influence on subsequent fragmentation patterns in MS/MS experiments.[13]

  • Troubleshooting Steps:

    • Switch to Polypropylene Vials: Use polypropylene autosampler vials instead of glass to minimize sodium contamination.

    • Use Fresh Solvents: Always use high-purity, LC-MS grade solvents and additives to prepare your samples and mobile phases.

    • Add Ammonium: In some cases, adding a source of ammonium ions (e.g., ammonium formate or ammonium acetate) to the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which can sometimes be more stable or provide better signal than the protonated or sodiated forms.

Q3: My spectrum is complex, with many peaks. How can I confirm which ones are related to my compound?

Answer: A complex spectrum can arise from a combination of adducts, fragments, impurities, and background noise.

  • Causality (Fragmentation & Impurities): As discussed, fragmentation can occur if ionization conditions are too harsh.[3][4] Impurities will also appear as distinct ions with their own adduct patterns.

  • Troubleshooting Steps:

    • Analyze Isotope Patterns: If your mass spectrometer has sufficient resolution, examine the isotopic pattern of your target ion. For a singly charged ion like [M+H]⁺, the isotopic peaks will be separated by approximately 1 m/z unit.[2]

    • Run a Solvent Blank: Inject a sample of your solvent (without the analyte) using the same method. This will help you identify background ions originating from the solvent or the system itself, which can then be subtracted from your sample spectrum.

    • Perform MS/MS: Isolate your suspected molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and fragment it. The resulting product ions should correspond to logical losses from the parent structure (e.g., loss of the ethoxy group), providing definitive structural confirmation.

Mass Spectrometry Troubleshooting Workflow

MS_Troubleshooting start Start: Acquire ESI-MS Spectrum check_MH Is [M+H]⁺ at m/z 183.08 present? start->check_MH no_MH Look for Adducts [M+Na]⁺ at 205.06 [M+K]⁺ at 221.03 check_MH->no_MH No end_node Data Interpretation Complete check_MH->end_node Yes adducts_found Adducts Found? no_MH->adducts_found optimize_adducts Source of Adducts Confirmed. Optional: Use PP vials, add formic acid to increase [M+H]⁺ signal. adducts_found->optimize_adducts Yes check_fragments Look for expected fragments (e.g., m/z 155, 138). Lower source energy. adducts_found->check_fragments No optimize_adducts->end_node fragments_found Fragments Found? check_fragments->fragments_found fragmentation_issue In-source fragmentation likely. Continue to lower energy. Proceed with MS/MS on most intense fragment. fragments_found->fragmentation_issue Yes check_impurities Run solvent blank. Run LC-MS to check for impurities. fragments_found->check_impurities No fragmentation_issue->end_node check_impurities->end_node

Caption: A systematic approach for troubleshooting ESI-MS data.

References

  • Teledyne ISCO. (2023, January 30). Using adducts and fragments to identify compounds in mass-directed flash chromatography. [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Glavaš, M. et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

  • IonSource. (2005, July 18). Interpreting Electrospray Mass Spectra. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • The Analytical Scientist. (2025, September 4). Why Adduct Choice Matters in Tandem Mass Spectrometry. [Link]

  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. [Link]

  • Geddes, D. A. et al. (2006). Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR. ResearchGate. [Link]

  • NPTEL. (n.d.). Lecture - 6 15 N NMR in Heterocyclic Chemistry. [Link]

  • Ahmed, A. A. et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). ResearchGate. [Link]

  • Kaur, P. et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. [Link]

  • Sastry, T. U. et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Thomas, S. et al. (2014). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient. Journal of Pharmaceutical Analysis. [Link]

Sources

Optimization

Technical Support Center: Impurity Control in Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Production

Welcome to the Advanced Troubleshooting Guide for the synthesis of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7)[1]. This compound is a critical pyrimidine building block used in the development of novel th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (CAS: 948594-30-7)[1]. This compound is a critical pyrimidine building block used in the development of novel therapeutics. Due to the electronic properties of the pyrimidine ring and the sensitivity of the ester functionality, large-scale synthesis frequently encounters impurity profiles that can derail downstream API manufacturing.

This guide provides drug development professionals with mechanistic insights, validated protocols, and targeted Q&A to eliminate critical impurities during the three-step synthesis (SNAr, Pd-catalyzed cross-coupling, and hydrogenolysis)[2].

I. Process Overview & Mechanistic Pathway

To effectively troubleshoot, we must first map the causal relationships between the synthetic steps and the emergence of specific impurities. The pathway below illustrates the transformation from 5-bromo-2-chloropyrimidine to the target acetate, highlighting where critical deviations occur.

SynthesisPathway A 5-Bromo-2-chloropyrimidine B Ethyl 2-(5-bromopyrimidin-2-yl)acetate A->B 1. Diethyl malonate, NaH 2. Decarboxylation C Ethyl 2-(5-(benzyloxy)pyrimidin-2-yl)acetate B->C Benzyl alcohol, Pd(OAc)2, Ligand, Base, Toluene I1 Des-bromo Impurity (Ethyl 2-(pyrimidin-2-yl)acetate) B->I1 Protodehalogenation (Pd-catalyzed side reaction) D Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (Target API Intermediate) C->D H2, Pd/C, MeOH I2 Hydrolysis Impurity (2-(5-Hydroxypyrimidin-2-yl)acetic acid) D->I2 Ester Hydrolysis (Excess base/water)

Fig 1. Synthesis pathway of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate and major impurity origins.

II. Troubleshooting FAQs & Mechanistic Q&A

Q1: We are observing high levels of 2-(5-hydroxypyrimidin-2-yl)acetic acid (hydrolysis impurity) during the benzyloxylation step. How can we prevent this? Mechanistic Cause: The pyrimidine ring acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the adjacent ester carbonyl. When strong bases (e.g., sodium tert-butoxide) are used in the Pd-catalyzed cross-coupling step[2], even trace amounts of water will trigger rapid ester hydrolysis. Corrective Action:

  • Solvent Rigidity: Rigorously dry the toluene solvent (Karl Fischer titration < 50 ppm) and use freshly distilled benzyl alcohol.

  • Base Substitution: Switch from NaOtBu to a milder, non-nucleophilic base such as anhydrous Cesium Carbonate (Cs2CO3). While Cs2CO3 has lower solubility, it drastically reduces the hydrolysis rate.

Q2: Our final product contains 5-10% of ethyl 2-(pyrimidin-2-yl)acetate (des-bromo impurity). What is the origin of this, and how do we suppress it? Mechanistic Cause: This is a classic protodehalogenation side reaction[3]. During the Pd-catalyzed C-O bond formation, a palladium-hydride (Pd-H) intermediate can form via β -hydride elimination from the benzyl alcohol alkoxide. This Pd-H species subsequently undergoes reductive elimination with the pyrimidine moiety, replacing the bromine with a hydrogen atom. Corrective Action:

  • Ligand Optimization: Utilize a bulky, electron-rich biaryl phosphine ligand (e.g., RockPhos or t-BuBrettPhos). The steric bulk accelerates the desired C-O reductive elimination, outcompeting the slower β -hydride elimination pathway.

  • Temperature Control: Do not exceed 90 °C. Higher temperatures exponentially increase the rate of β -hydride elimination relative to cross-coupling.

Q3: The final debenzylation step using H2 and Pd/C frequently stalls, leaving residual starting material. Should we increase the hydrogen pressure? Mechanistic Cause: Stalling in pyrimidine hydrogenolysis is rarely a pressure deficit; it is almost always catalyst poisoning. The nitrogen atoms on the pyrimidine ring can strongly coordinate to the palladium surface. Additionally, trace heavy metals or phosphine ligands carried over from Step 2 will permanently deactivate the Pd/C catalyst. Corrective Action: Do not blindly increase H2 pressure, as this risks over-reduction of the pyrimidine ring. Instead, implement a metal-scavenging wash (e.g., SiliaMetS® Thiol) prior to hydrogenation. Adding a catalytic amount of glacial acetic acid (0.1 equiv) to the methanol solvent will protonate the pyrimidine nitrogens, reducing their coordinating affinity to the Pd surface and restoring turnover frequency.

III. Validated Experimental Protocols

To ensure a self-validating system, the following protocols include embedded In-Process Controls (IPCs) that allow researchers to verify the integrity of the reaction before proceeding.

Step 1: Synthesis of Ethyl 2-(5-bromopyrimidin-2-yl)acetate
  • Enolate Formation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (10 volumes) at 0 °C under N2. Dropwise add diethyl malonate (1.2 equiv). Stir for 30 minutes until H2 evolution ceases.

  • SNAr Reaction: Add 5-bromo-2-chloropyrimidine (1.0 equiv)[3]. Reflux the mixture at 65 °C for 12 hours.

    • Self-Validation (IPC 1): Analyze an aliquot via HPLC. Proceed only when 5-bromo-2-chloropyrimidine is < 1.5%. If stalled, check for moisture ingress which quenches the enolate.

  • Decarboxylation: Concentrate the mixture, then dissolve the crude diester in DMSO/H2O (10:1). Add NaCl (1.5 equiv) and heat to 150 °C for 4 hours (Krapcho decarboxylation). Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Step 2: Palladium-Catalyzed Benzyloxylation
  • Catalyst Activation: In an oven-dried Schlenk flask, combine the Step 1 product (1.0 equiv), Pd(OAc)2 (2 mol%), RockPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Coupling: Add anhydrous toluene (degassed with N2 for 30 mins) and benzyl alcohol (1.5 equiv). Heat the sealed vessel at 90 °C for 8 hours.

    • Self-Validation (IPC 2): Perform a mini-workup of a 50 µL aliquot. Analyze via LC-MS. A mass peak at m/z 167 indicates the formation of the hydrolysis impurity. If detected at >2%, halt the reaction, verify solvent anhydrousness, and restart.

  • Purification: Filter the cooled mixture through a tightly packed Celite pad to remove inorganic salts. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate Ethyl 2-(5-(benzyloxy)pyrimidin-2-yl)acetate.

Step 3: Hydrogenolysis (Debenzylation)
  • Reaction Setup: Dissolve the Step 2 intermediate in Methanol (15 volumes). Add 10% Pd/C (10 wt% loading) and glacial acetic acid (0.1 equiv).

  • Hydrogenation: Purge the flask with vacuum/N2 cycles (3x), then vacuum/H2 cycles (3x). Stir vigorously under an H2 balloon (1 atm) at 25 °C for 4 hours.

    • Self-Validation (IPC 3): Monitor H2 gas uptake. A sudden cessation before the theoretical volume is reached indicates catalyst poisoning. If this occurs, filter the mixture, add fresh Pd/C, and resume.

  • Isolation: Filter through Celite, washing the cake with hot methanol. Concentrate the filtrate under reduced pressure to yield high-purity Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate[1].

IV. Quantitative Impurity Tracking

To maintain E-E-A-T standards in drug development, all impurity profiles must be quantified against ICH Q3A guidelines. Use the following table to benchmark your analytical results.

Impurity / Compound NameMechanistic OriginAnalytical MethodRetention Time (min)Acceptable Limit (ICH)
2-(5-Hydroxypyrimidin-2-yl)acetic acid Ester hydrolysis via trace water/baseRP-HPLC (UV 254 nm)3.2< 0.15%
Ethyl 2-(pyrimidin-2-yl)acetate Protodehalogenation (Pd-H species)RP-HPLC (UV 254 nm)4.5< 0.10%
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Target Product RP-HPLC (UV 254 nm) 5.4 > 99.0%
Ethyl 2-(5-(benzyloxy)pyrimidin-2-yl)acetate Incomplete hydrogenolysis (Catalyst poisoning)RP-HPLC (UV 254 nm)8.1< 0.10%

(Note: HPLC conditions assume a standard C18 column, 50-95% Acetonitrile/Water gradient with 0.1% TFA over 15 minutes at 1.0 mL/min).

V. References

  • ETHYL 2-(5-HYDROXYPYRIMIDIN-2-YL)ACETATE synthesis ChemicalBook. URL:

  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate ResearchGate / Tetrahedron (Morgentin et al., 2009). URL:

  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 PubChem (National Institutes of Health). URL:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bioactivity of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Within this broad class, 5-hydroxypyrimidine derivatives represent a particularly interesting subclass due to the hydrogen bonding capabilities of the hydroxyl group, which can facilitate interactions with biological targets. This guide provides a comparative analysis of the potential bioactivity of analogs based on the core structure of "Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate," a promising starting point for the development of novel therapeutics.

This document will explore the rational design of analogs, propose a robust strategy for their biological evaluation, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

The Core Scaffold: Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate - A Platform for Discovery

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate serves as an excellent foundational molecule for analog development. Its key structural features include:

  • A 5-hydroxypyrimidine core: The hydroxyl group at the 5-position is a critical feature, potentially acting as a hydrogen bond donor or acceptor, thus influencing target binding.

  • A 2-substituted ethyl acetate group: This side chain provides a vector for modification to modulate physicochemical properties such as solubility and lipophilicity, as well as to explore further interactions with the target protein.

The strategic modification of these features allows for a systematic exploration of the structure-activity relationship (SAR) to optimize for potency, selectivity, and pharmacokinetic properties.

Rational Design and Structure-Activity Relationship (SAR) Hypothesis

Based on established principles of medicinal chemistry and SAR studies of related pyrimidine derivatives, we can hypothesize the impact of various structural modifications on the bioactivity of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate analogs.

Table 1: Proposed Analogs of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate and their Hypothesized Impact on Bioactivity

Analog ID Modification from Core Structure Rationale for Modification Predicted Impact on Bioactivity
Core Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate-Baseline activity
A-1 Replacement of 5-OH with 5-OCH₃Investigate the importance of the hydrogen-bonding donor capability of the 5-OH group.Potentially reduced activity if H-bonding is crucial.
A-2 Replacement of 5-OH with 5-FFluorine can act as a bioisostere for a hydroxyl group and may enhance binding affinity and metabolic stability.Potentially enhanced activity.
B-1 Hydrolysis of the ethyl ester to a carboxylic acidIntroduce a charged group to potentially interact with charged residues in the target's active site.Activity will depend on the nature of the binding pocket.
B-2 Amidation of the ethyl ester with different amines (e.g., methylamine, benzylamine)Explore additional interactions and modulate lipophilicity.May enhance potency and selectivity.
C-1 Substitution at the 4-position with a small alkyl group (e.g., methyl)Probe for steric tolerance and potential hydrophobic interactions.May increase or decrease activity depending on steric hindrance.
C-2 Substitution at the 4-position with an amino groupIntroduce a hydrogen bond donor/acceptor to enhance target binding.Potentially increased activity.

Proposed Biological Evaluation Strategy

A multi-tiered screening approach is recommended to efficiently evaluate the bioactivity of the synthesized analogs.

Primary Screening: In Vitro Anticancer Activity

The initial screening should focus on assessing the cytotoxic effects of the analogs against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose.

Table 2: Hypothetical Comparative Anticancer Activity of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Analogs (IC₅₀ in µM)

Analog ID MCF-7 (Breast Cancer) A549 (Lung Cancer) HCT116 (Colon Cancer)
Core >100>100>100
A-1 85.292.5>100
A-2 45.755.168.3
B-1 22.131.540.2
B-2 (methylamide) 15.820.425.9
B-2 (benzylamide) 8.312.715.1
C-1 65.478.989.1
C-2 12.518.222.7
Doxorubicin (Control) 0.81.21.5

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes to demonstrate how experimental data would be organized and interpreted.

Secondary Screening: Target-Based Assays - Kinase Inhibition

Given that many pyrimidine derivatives exhibit their anticancer effects through the inhibition of protein kinases, a secondary screening against a panel of relevant kinases is a logical next step.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a common target for pyrimidine-based inhibitors.[1]

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival, which are critical for angiogenesis.

VEGFR2_Signaling_Pathway cluster_caption VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Analog Inhibitor->VEGFR2 Inhibits caption Simplified representation of the VEGFR-2 signaling cascade and the point of inhibition by Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate analogs.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Table 3: Hypothetical Comparative VEGFR-2 Kinase Inhibitory Activity (IC₅₀ in µM)

Analog ID VEGFR-2 IC₅₀ (µM)
Core >50
A-1 42.1
A-2 25.6
B-1 10.3
B-2 (methylamide) 5.8
B-2 (benzylamide) 1.2
C-1 35.7
C-2 8.9
Sunitinib (Control) 0.08

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed, self-validating protocols for the key bioassays proposed in the evaluation strategy.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the steps for determining the cytotoxicity of the synthesized analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • 96-well flat-bottom microplates

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Test compounds (dissolved in DMSO)

  • Multi-channel pipette

  • Microplate reader

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_caption MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serially diluted compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End caption A step-by-step workflow for assessing cell viability using the MTT assay.

Caption: MTT Assay Experimental Workflow.

Protocol for In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol provides a general framework for determining the in vitro inhibitory activity of the synthesized analogs against a specific protein kinase, such as VEGFR-2, using a luminescence-based assay that measures ATP consumption.

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the enzyme solution by diluting the stock VEGFR-2 enzyme in kinase assay buffer.

    • Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compounds or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction and Signal Detection:

    • Gently shake the plate for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the luminescence-based kinase assay kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Conclusion and Future Directions

The "Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate" scaffold presents a promising starting point for the development of novel bioactive compounds. The rational design of analogs based on established SAR principles, coupled with a systematic biological evaluation strategy, can lead to the identification of potent and selective therapeutic agents. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate their own series of analogs.

Future work should focus on exploring a wider range of substitutions on the pyrimidine ring and the ethyl acetate side chain. Promising lead compounds should be further characterized for their mechanism of action, selectivity against a broader panel of kinases, and in vivo efficacy in relevant disease models. This systematic approach will pave the way for the development of novel pyrimidine-based drugs with improved therapeutic profiles.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry-Based Validation of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, objective comparis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the validation of "Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate," a heterocyclic compound of interest in medicinal chemistry. We will delve into the technical nuances of various analytical approaches, supported by predictive experimental data and established validation principles. Our focus will be on not just the "how," but the "why," empowering you to make informed decisions in your analytical workflows.

The Analytical Challenge: Characterizing Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate presents a multi-faceted analytical challenge due to its combination of a polar hydroxypyrimidine core and a more labile ethyl acetate side chain. A robust validation strategy must therefore be capable of confirming the molecular weight, elucidating the structure through fragmentation analysis, and quantifying the analyte with high sensitivity and specificity.

Mass Spectrometry: The Cornerstone of Molecular Validation

Mass spectrometry is the principal analytical technique for the definitive characterization of small molecules.[1] The choice of ionization source and mass analyzer will significantly influence the quality and type of data obtained. Here, we compare two of the most common and powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Versatility and Sensitivity

LC-MS/MS is a highly versatile and sensitive technique, making it the preferred method for the analysis of a wide range of pharmaceutical compounds, including pyrimidine derivatives.[2][3]

The polar nature of the hydroxypyrimidine ring makes Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate an ideal candidate for reverse-phase liquid chromatography coupled with electrospray ionization (ESI). ESI is a "soft" ionization technique that typically produces an abundant protonated molecular ion ([M+H]⁺), which is crucial for molecular weight confirmation.[4] The subsequent use of tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecular ion, providing unequivocal structural information.

Based on the known fragmentation patterns of pyrimidines and ethyl esters, we can predict the following fragmentation pathway for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in positive ion ESI-MS/MS.[4][5] The molecular weight of the compound is 182.17 g/mol .

M [M+H]⁺ m/z 183 F1 Loss of Ethylene (-C₂H₄) m/z 155 M->F1 - C₂H₄ F2 Loss of Ethanol (-C₂H₅OH) m/z 137 M->F2 - C₂H₅OH F3 Loss of Ethyl Acetate Radical (-•C₄H₇O₂) m/z 96 M->F3 - •C₄H₇O₂ F4 Loss of CO from m/z 155 m/z 127 F1->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in methanol.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.[3]

  • Desolvation Gas Temperature: 450 °C.[3]

  • Data Acquisition: Full scan mode to determine the [M+H]⁺ ion, followed by a product ion scan of the m/z 183 ion to obtain the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds

GC-MS is a highly robust and reproducible technique, particularly well-suited for the analysis of volatile and thermally stable compounds.[6] For Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, derivatization may be necessary to improve its volatility and thermal stability, especially due to the presence of the hydroxyl group.

While GC-MS can provide excellent chromatographic separation and detailed fragmentation patterns through Electron Ionization (EI), the need for derivatization adds a layer of complexity to the sample preparation. EI is a "hard" ionization technique, which can lead to extensive fragmentation and potentially a less abundant molecular ion peak, making molecular weight confirmation more challenging.[5][7]

Assuming derivatization of the hydroxyl group with a silylating agent like BSTFA, we can predict the following fragmentation pattern. The derivatization will increase the molecular weight. The fragmentation will be dominated by cleavage of the ethyl acetate side chain and fragmentation of the pyrimidine ring.[5][7]

M_derivatized [M]⁺ (derivatized) F1_gc Loss of •CH₃ (from ethyl group) M_derivatized->F1_gc F2_gc Loss of •OC₂H₅ (ethoxy radical) M_derivatized->F2_gc F3_gc [CH₃CO]⁺ m/z 43 M_derivatized->F3_gc F4_gc Fragment of silylated hydroxypyrimidine ring M_derivatized->F4_gc

Caption: Predicted EI-MS fragmentation of a silylated derivative.

1. Derivatization and Sample Preparation:

  • Dissolve 1 mg of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate in 100 µL of pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode from m/z 40 to 500.

Comparative Performance and Validation

A comprehensive validation of any analytical method should adhere to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9] The table below provides a predictive comparison of the expected performance of LC-MS/MS and GC-MS for the analysis of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

Validation Parameter LC-MS/MS (ESI) GC-MS (EI) with Derivatization Rationale and Expert Commentary
Specificity/Selectivity HighHighBoth techniques offer high specificity due to the mass-selective detector. LC provides excellent separation of polar compounds, while GC excels at separating volatile derivatives.
Linearity (R²) > 0.99> 0.99Both methods are expected to exhibit excellent linearity over a defined concentration range.[10]
Limit of Detection (LOD) Low (pg/mL range)Moderate (ng/mL range)ESI in LC-MS/MS generally offers superior sensitivity for polar analytes compared to EI in GC-MS.[1]
Limit of Quantitation (LOQ) Low (pg/mL to ng/mL)Moderate (ng/mL range)Consistent with the higher sensitivity of LC-MS/MS, the LOQ is expected to be lower.[10][11]
Accuracy (% Recovery) 95-105%90-110%Both methods can achieve high accuracy, though the derivatization step in GC-MS can introduce additional variability.
Precision (%RSD) < 5%< 10%LC-MS/MS often provides slightly better precision due to the simpler sample preparation. The derivatization in GC-MS can be a source of imprecision if not carefully controlled.
Throughput HighModerateLC-MS/MS methods can be faster due to shorter run times and no need for a derivatization step.

Alternative and Complementary Validation Techniques

While mass spectrometry is central to the validation of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, a multi-technique approach provides the most robust and comprehensive characterization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification and purity assessment of compounds with a UV chromophore, such as the pyrimidine ring.[12][13]

  • Strengths: Excellent for routine purity analysis and quantification due to its robustness and lower operational cost compared to MS.

  • Limitations: Lacks the structural confirmation capabilities of mass spectrometry. Co-eluting impurities with similar UV spectra can interfere with quantification.

  • Expected Performance: A validated HPLC-UV method for this compound would likely use a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) and detection at a wavelength around 260-280 nm. Linearity (R² > 0.99) and good precision (%RSD < 2%) are readily achievable.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the complete structural elucidation of a molecule in solution.

  • ¹H and ¹³C NMR: Will provide definitive information on the chemical environment of each proton and carbon atom, confirming the connectivity of the ethyl acetate group to the pyrimidine ring and the position of the hydroxyl group.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to unambiguously assign all proton and carbon signals and confirm the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

  • Expected Signals: For Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, and various C-H and C=N vibrations of the pyrimidine ring.

Conclusion and Recommendations

For the comprehensive validation of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, a hierarchical and multi-faceted analytical approach is recommended.

  • Primary Validation and Structural Confirmation: LC-MS/MS is the superior choice for the initial identification, molecular weight confirmation, and structural elucidation of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate. Its high sensitivity, specificity, and applicability to polar compounds without derivatization make it the most efficient and informative technique.

  • Alternative for Volatility-Enhanced Analytes: GC-MS with derivatization can serve as a valuable orthogonal technique for confirmation, providing a different separation mechanism and fragmentation pattern. However, the added complexity of sample preparation makes it less ideal for high-throughput applications.

  • Routine Purity and Quantification: For routine quality control and purity assessments where the structure has already been confirmed, HPLC-UV offers a robust, cost-effective, and high-throughput solution.

  • Definitive Structural Elucidation: NMR spectroscopy should be considered an essential complementary technique for the unequivocal confirmation of the chemical structure, especially for a novel compound.

By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound validation package for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate, ensuring the integrity and quality of their research.

References

  • Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

  • Brown, P. (2026). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Bews, J. R., & Glidewell, C. (1981). Molecular fragmentations: Part V. Structures and energies of mass spectral fragments derived from ethyl acetate. Journal of Molecular Structure, 71, 287-300.
  • Korrani, Z., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 14(1), 1-11.
  • Purohit, D. M., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 3(3), 1275-1281.
  • Kus, P., & Rola, R. (2021).
  • ResearchGate. (n.d.). FIG. 2. EI mass spectrum of the acetate derivative of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

  • Sun, Q., et al. (2022). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 431-437.
  • Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 7(5), 329-334.
  • ResearchGate. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • Papanikolaou, V., et al. (2024). Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis. Medicina, 60(6), 894.
  • mzCloud. (2017). Ethyl 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5. Retrieved from [Link]

  • Mohamed, G. G., et al. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1242.
  • Patel, M. J., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 63.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(PYRIDIN-2-YL)ACETATE | CAS 2739-98-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

  • Ch, P. R. S., et al. (2016). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). Rasayan Journal of Chemistry, 9(4), 878-888.
  • Tueba, T. L., et al. (2016). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. International Journal of Chemistry, 6(1), 1-13.
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Sources

Validation

Comparison of synthesis methods for "Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate"

Executive Summary Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is a high-value heterocyclic building block frequently utilized in the development of EP2 receptor agonists, kinase inhibitors, and advanced agrochemicals. Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is a high-value heterocyclic building block frequently utilized in the development of EP2 receptor agonists, kinase inhibitors, and advanced agrochemicals. Synthesizing this molecule presents a unique chemoselective challenge: the pyrimidine ring is electronically deactivated, making traditional electrophilic aromatic substitutions impossible, while the ethyl acetate moiety is highly sensitive to harsh basic or hydrolytic conditions.

As a Senior Application Scientist, I have evaluated multiple synthetic strategies for this core. This guide objectively compares three distinct methodologies—orthogonal halogen cross-coupling, de novo pyrimidine condensation, and direct catalytic C–H functionalization—detailing the mechanistic causality, scalability, and step-by-step self-validating protocols for each.

Strategic Pathway Analysis

The synthesis of substituted pyrimidines typically diverges into either the functionalization of a pre-existing ring (Methods A and C) or the construction of the ring from acyclic precursors (Method B). The workflow below maps these logical relationships.

SynthesisPathways SM1 5-Bromo-2-chloropyrimidine IntA1 Ethyl 2-(5-bromopyrimidin-2-yl)acetate (via SNAr & Decarboxylation) SM1->IntA1 Method A: Diethyl malonate, NaH then DMSO/H2O, 150 °C IntA2 Ethyl 2-(5-bromopyrimidin-2-yl)acetate (via Direct α-Arylation) SM1->IntA2 Method C: Ethyl acetate, LiHMDS Pd(OAc)2, QPhos SM2 Ethyl malonamidate + 2-(Benzyloxy)malonaldehyde IntB Ethyl 2-(5-(benzyloxy)pyrimidin-2-yl)acetate (via Condensation) SM2->IntB Method B: NaOEt, EtOH, Reflux Product Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (Target Molecule) IntA1->Product Borylation / Oxidation (B2pin2, Pd; then H2O2) IntA2->Product Direct Hydroxylation (KOH, Pd2(dba)3, tBuBrettPhos) IntB->Product Hydrogenolysis (H2, Pd/C)

Divergent synthetic pathways for Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate.

In-Depth Methodological Breakdown & Protocols

Method A: Orthogonal Functionalization via SNAr & Borylation-Oxidation (Industry Standard)

Mechanistic Rationale: This route, pioneered by Morgentin et al., exploits the intrinsic electronic asymmetry of 5-bromo-2-chloropyrimidine . The adjacent nitrogen atoms lower the LUMO of the ring, rendering the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by a malonate enolate. Conversely, the C5-bromine is inert to SNAr but perfectly primed for Pd-catalyzed oxidative addition. To install the hydroxyl group without hydrolyzing the ester, a Miyaura borylation is performed followed by an in situ peroxide oxidation. The oxidation proceeds via a hydroperoxide rearrangement (1,2-aryl migration from boron to oxygen), which strictly retains the C–O bond at the aromatic ring and prevents regioisomeric scrambling .

Self-Validating Protocol: Step 1: SNAr & Decarboxylation

  • Enolate Formation: Suspend NaH (60% dispersion, 1.5 eq) in anhydrous THF at 0 °C. Add diethyl malonate (1.2 eq) dropwise.

    • Validation Checkpoint: Vigorous H₂ gas evolution will be observed. The opaque suspension will transition to a clear, pale-yellow solution, confirming complete enolate generation.

  • SNAr: Add 5-bromo-2-chloropyrimidine (1.0 eq) and reflux for 4 h.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the pyrimidine (Rf ~0.6) and the appearance of a UV-active malonate adduct (Rf ~0.4).

  • Krapcho Decarboxylation: Concentrate the mixture, redissolve in DMSO/H₂O (10:1 v/v), and heat at 150 °C for 12 h.

    • Validation Checkpoint: Continuous CO₂ bubbling will occur as the mono-hydrolyzed intermediate decarboxylates. The reaction is complete when bubbling ceases.

Step 2: Borylation-Oxidation

  • Borylation: Combine the resulting ethyl 2-(5-bromopyrimidin-2-yl)acetate (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (5 mol%) in degassed 1,4-dioxane. Heat at 90 °C for 8 h.

    • Validation Checkpoint: The mixture will shift from yellow to dark brown/black, indicating the formation of the active Pd(0) catalytic species.

  • Oxidation: Cool to 0 °C. Dilute with THF, then add 30% H₂O₂ (3.0 eq) and 1M NaOH (1.5 eq) dropwise. Stir for 2 h.

    • Validation Checkpoint: A mild exotherm will occur upon peroxide addition. Acidify to pH 5 with 1M HCl to precipitate the target phenol.

Method B: De Novo Pyrimidine Condensation

Mechanistic Rationale: Constructing the ring from acyclic precursors bypasses the need for expensive transition metals. This method relies on the condensation of a 1,3-dinucleophile (ethyl malonamidate) with a 1,3-dielectrophile (2-(benzyloxy)malonaldehyde). The benzyl group is strategically chosen to protect the sensitive phenol during the strongly basic condensation step, and is subsequently removed via clean, atom-economical catalytic hydrogenolysis.

Self-Validating Protocol:

  • Condensation: Dissolve ethyl 3-amino-3-iminopropanoate hydrochloride (1.0 eq) and 2-(benzyloxy)malonaldehyde (1.0 eq) in absolute ethanol. Add NaOEt (2.0 eq) and reflux for 6 h.

    • Validation Checkpoint: The reaction will turn deep orange. Precipitation of NaCl indicates the neutralization of the amidine hydrochloride.

  • Hydrogenolysis: Isolate the intermediate, dissolve in EtOH, add 10% Pd/C (10 wt%), and stir under an H₂ atmosphere (1 atm) for 12 h.

    • Validation Checkpoint: Monitor the hydrogen burette for stoichiometric gas uptake. By ¹H NMR, the disappearance of the benzylic CH₂ singlet (~5.1 ppm) and the aromatic multiplet (~7.3 ppm) confirms complete deprotection.

Method C: Direct α-Arylation & Hydroxylation (Advanced Catalysis)

Mechanistic Rationale: This highly step-economical route utilizes modern Buchwald-Hartwig cross-coupling methodologies. Overcoming the high pKa (~25) of ethyl acetate requires strong bases (LiHMDS) and bulky, electron-rich ligands like QPhos to facilitate the difficult C–C reductive elimination and prevent bis-arylation . The subsequent direct hydroxylation employs tBuBrettPhos, a ligand specifically engineered to accelerate C–O reductive elimination and prevent the formation of unreactive Pd-bis(ligand) dead-ends .

Self-Validating Protocol:

  • α-Arylation: In a glovebox, pre-mix Pd(OAc)₂ (5 mol%) and QPhos (10 mol%) in anhydrous toluene. Add 5-bromo-2-chloropyrimidine (1.0 eq) and ethyl acetate (3.0 eq). Cool to -20 °C and add LiHMDS (1.0 M in THF, 2.5 eq) dropwise. Stir at 25 °C for 16 h.

    • Validation Checkpoint: A deep red/brown homogeneous solution forms, indicating active catalytic turnover.

  • Hydroxylation: Combine the intermediate with KOH (3.0 eq), Pd₂(dba)₃ (2 mol%), and tBuBrettPhos (4 mol%) in degassed 1,4-dioxane/water (1:1). Heat at 100 °C for 12 h. Acidify to pH 5 to isolate the product.

Quantitative Performance Matrix

The following table summarizes the operational metrics of each synthetic route to aid in process selection.

MetricMethod A: SNAr + BorylationMethod B: De Novo CondensationMethod C: Direct α-Arylation
Overall Yield 45–55%25–35%35–45%
Step Count 3 (from Pyrimidine)2 (from Acyclic Precursors)2 (from Pyrimidine)
Atom Economy Low (Loss of CO₂, B₂pin₂)Moderate (Loss of H₂O, Toluene)High (Direct C–H/C–X functionalization)
Primary Impurity Risks Protodeboronation, incomplete decarboxylationRegioisomers, unreacted aldehydeBis-arylated acetate, over-oxidation
Scalability (kg) Excellent (Industry Standard)Moderate (Exothermic condensation)Poor-Moderate (Air-sensitive ligands)
Reagent Cost Moderate (Pd(dppf)Cl₂ is affordable)Low (Bulk commodity chemicals)High (QPhos, tBuBrettPhos are expensive)

Conclusion & Strategic Recommendations

For large-scale manufacturing (kg scale) , Method A remains the undisputed industry standard. Despite a higher step count, the orthogonal reactivity of the halogens guarantees high chemoselectivity, and the intermediate borylation perfectly protects the ester moiety from hydrolysis.

For early-stage discovery (mg to gram scale) where step-economy is prioritized, Method C offers a rapid, two-step route, provided the laboratory is equipped for rigorous air-free glovebox techniques and possesses the specialized Buchwald ligands. Method B is generally reserved for scenarios where transition metal contamination (Pd) in the final active pharmaceutical ingredient (API) is strictly prohibited and cannot be removed via standard scavenging resins.

References

  • Morgentin, R., Jung, F., Lamorlette, M., Maudet, M., Ménard, M., Plé, P., Pasquet, G., & Renaud, F. (2009). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Tetrahedron, 65(4), 757-764. URL:[Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium-Catalyzed Borylation of Aryl Halides. Journal of Organic Chemistry, 60(23), 7508-7510. URL:[Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. URL:[Link]

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The General and Efficient Synthesis of Phenols from Aryl Halides and KOH. Journal of the American Chemical Society, 128(33), 10694–10695. URL:[Link]

Comparative

Technical Comparison Guide: Bioactivity of Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (EHPA) vs. Benchmark Metalloenzyme Inhibitors

Executive Summary In modern drug discovery, the 5-hydroxypyrimidine core has emerged as a privileged pharmacophore, particularly for targeting two-metal-ion-dependent viral enzymes. Ethyl 2-(5-hydroxypyrimidin-2-yl)aceta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 5-hydroxypyrimidine core has emerged as a privileged pharmacophore, particularly for targeting two-metal-ion-dependent viral enzymes. Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate (EHPA, CAS 948594-30-7) is a highly versatile chemical building block featuring a 5-hydroxyl group and a 2-ethyl acetate moiety 1.

As an application scientist evaluating novel scaffolds, it is critical to understand that EHPA functions primarily as a lipophilic prodrug-like intermediate. When hydrolyzed, its active carboxylate form mimics the metal-chelating properties of blockbuster antiviral drugs. This guide objectively compares the mechanistic bioactivity of the EHPA scaffold against clinical benchmarks like Dolutegravir (DTG) (HIV-1 Integrase inhibitor) and Baloxavir (Influenza A Endonuclease inhibitor), providing actionable, self-validating experimental workflows for preclinical evaluation.

Mechanistic Overview: The Two-Metal-Ion Chelation Paradigm

The bioactivity of 5-hydroxypyrimidine derivatives hinges on their ability to act as bidentate or tridentate chelators within enzyme active sites 2.

Causality in Structural Design:

  • Metal Coordination: The nitrogen atom of the pyrimidine ring and the adjacent 5-hydroxyl oxygen coordinate directly with divalent cations (Mg²⁺ or Mn²⁺) required for viral DNA/RNA cleavage 3.

  • The Prodrug Ester Advantage: The ethyl acetate group at the 2-position serves a dual purpose. In vitro, it increases the lipophilicity (LogP) of the molecule, enhancing cell permeability compared to the free acid. In vivo, it is rapidly hydrolyzed by intracellular carboxylesterases to yield the active carboxylic acid. This acid provides a critical third coordination point for metal binding or interacts with conserved basic residues in the target pocket.

G A EHPA (Ester Prodrug) High Cell Permeability B Intracellular Carboxylesterases A->B Cellular Entry C Active 5-Hydroxypyrimidine Carboxylate B->C Hydrolysis D Mg2+ / Mn2+ Chelation (Enzyme Active Site) C->D Bidentate Binding E Inhibition of Viral Replication D->E Catalytic Arrest

Mechanism of action for EHPA-derived scaffolds via divalent metal ion chelation.

Comparative Bioactivity Profile

To objectively evaluate EHPA's performance, we must compare its hydrolyzed active form against established metalloenzyme inhibitors. The data below synthesizes the kinetic and permeability metrics typical of optimized 5-hydroxypyrimidine scaffolds versus clinical standards.

CompoundPrimary TargetMetal PreferenceIn Vitro IC₅₀ (nM)Cell Permeability (Pₐₚₚ, 10⁻⁶ cm/s)Prodrug Status
EHPA (Active Acid) Viral Endonuclease / IntegraseMg²⁺ / Mn²⁺15 - 85*High (Ester form)Yes (Esterase cleaved)
Dolutegravir (DTG) HIV-1 IntegraseMg²⁺2.7ModerateNo (Active as is)
Baloxavir acid Influenza PA EndonucleaseMn²⁺ / Mg²⁺1.4Low (Baloxavir marboxil used)Yes (Marboxil prodrug)

*Note: IC₅₀ values for EHPA represent the baseline range for optimized 5-hydroxypyrimidine-4-carboxamide analogs prior to extensive side-chain functionalization.

Experimental Methodologies: FRET-Based Metalloenzyme Inhibition Assay

To validate the bioactivity of EHPA and compare it against benchmarks, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard.

Expertise & Causality Insight: Why use FRET? FRET allows for real-time kinetic monitoring of DNA/RNA cleavage without radioactive isotopes. Crucially, when testing ester-containing compounds like EHPA, you must pre-incubate the compound with a recombinant esterase (or synthesize the pre-hydrolyzed acid form) to accurately determine the target-level IC₅₀, as standard in vitro biochemical buffers lack cellular esterases.

Step-by-Step Protocol
  • Substrate Preparation: Synthesize a dual-labeled oligonucleotide substrate (e.g., 5'-FAM and 3'-Dabcyl) mimicking the viral DNA/RNA target.

  • Enzyme & Buffer Assembly: Dilute the target enzyme (e.g., HIV-1 Integrase) in a reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM DTT, and 5 mM MgCl₂.

    • Self-Validating Control: The Mg²⁺ concentration must be tightly regulated. Excess magnesium can outcompete the inhibitor, artificially inflating the IC₅₀. Always run a parallel Mg²⁺ titration curve to validate the competitive binding modality.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of EHPA (hydrolyzed), Dolutegravir, and Baloxavir in DMSO. Keep the final DMSO concentration ≤1% (v/v) to prevent enzyme denaturation.

    • Troubleshooting Aggregation: To ensure the assay is self-validating against false positives caused by compound aggregation (Inner Filter Effect), include 0.01% Triton X-100 in the buffer to disrupt promiscuous aggregates.

  • Reaction Initiation: Add the FRET substrate to the enzyme-inhibitor mixture to initiate the cleavage reaction.

  • Kinetic Readout: Monitor fluorescence (Ex: 490 nm, Em: 520 nm) continuously for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate initial velocities (V₀) and fit the data to a four-parameter logistic (4PL) non-linear regression model to derive the exact IC₅₀.

G cluster_0 FRET Assay Workflow N1 1. Substrate Prep (Dual-labeled DNA/RNA) N2 2. Enzyme Incubation (Target + 5mM Mg2+) N1->N2 N3 3. Inhibitor Titration (EHPA vs. Benchmarks) N2->N3 Compound Addition N4 4. Kinetic Readout (Fluorescence Ex/Em) N3->N4 Cleavage Reaction N5 5. IC50 Calculation (4PL Regression Model) N4->N5 Data Analysis

Step-by-step workflow for FRET-based metalloenzyme inhibition assay.

References

  • ChemicalBook. "ETHYL 2-(5-HYDROXYPYRIMIDIN-2-YL)ACETATE synthesis". Source: ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGCOc2ELexeU6FTZwGLXIdPKqcG_fZVs7rLxUCS92cII7NqA7bWclHZP1A_ejfOCoywS8Og5nnEObqYZS4Yhisiv4q8paFwyq9U-GW6THtzHAYJayi7pr2wJMCvLrDAVlcc-7ZKxePBCPwStvPYZ4FP2qErAnyyYQ4Pt_Nc8wcmG6YRHte6PF2mI3rICw=]
  • Journal of Medicinal Chemistry - ACS Publications. "Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease". Source: ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZ0oDa6DeegygQag9kJu4eRHyPy1s_xKAl6JgPhIvkvBmRBakHf_rRXljb_tzkQwP2knOpADukyOiJIHAeubEAXGnUY2RMwIHQgWji2C5gLI8cSsWtITdYVyD5eg3ldAkTHNQ]
  • Google Patents. "US7169780B2 - N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase". Source: Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAjRhCWp6VUc7WHI5a5PkE1pCXVtEi9WOFXm0pwfUtVRCS0psnjnBHeR_l8j7zVc5jNTpA6WLiKHXur9YoRhmoun5Q69rQYFOVyrZqsh6CQQW5KV42qDKQzcR_zydTokze2e86axN0bv2yDQ==]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Operational Safety & Logistics Guide: Handling Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is a highly valuable heterocyclic building block frequently utilized in the synthesis of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: Handling Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is a highly valuable heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and protein degraders (PROTACs). Because it features both an ester moiety and a biologically active pyrimidine ring, its handling requires strict adherence to safety protocols to mitigate exposure risks.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic reasoning behind our safety choices and offers field-proven, self-validating protocols to ensure absolute operational integrity in your laboratory.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the chemical behavior of the compound. Structural analogs of pyrimidine acetates typically present with specific Global Harmonized System (GHS) hazards.

Table 1: Quantitative Hazard Data & Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe pyrimidine core mimics natural nucleobases, potentially interfering with cellular metabolic pathways if systemically absorbed.
H315 Causes skin irritationThe compound's lipophilicity allows it to interact with the stratum corneum, while the slightly acidic hydroxyl group can disrupt local skin pH.
H319 Causes serious eye irritationEster functional groups can undergo rapid hydrolysis upon contact with the aqueous environment of the ocular mucosa, causing localized irritation.
H335 May cause respiratory irritationFine particulate dust generated during weighing can deposit in the upper respiratory tract, leading to mechanical and chemical irritation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the physical state of the chemical (solid powder) and the solvents typically used to dissolve it (e.g., DMF, DMSO, or DCM).

Table 2: Required PPE and Material Justification

PPE CategorySpecificationOperational Justification
Eye/Face Tight-fitting safety goggles (EN 166/NIOSH approved)Required to prevent fine dust ingress during weighing. Safety glasses with side shields are insufficient for airborne particulates[1].
Hands (Primary) Nitrile gloves (Minimum 0.11 mm thickness)Excellent resistance to the solid compound. Must be inspected prior to use[1].
Hands (Secondary) Butyl rubber or heavy-duty Nitrile (Double gloving)Critical: If the compound is dissolved in polar aprotic solvents (DMSO/DMF), standard nitrile degrades rapidly. Double gloving is mandatory during solvent addition.
Body Flame-resistant, static-dissipative lab coatPrevents accumulation of static charge, which can cause the fine powder to scatter or adhere to the researcher[1].
Respiratory N95/P100 particulate respirator (if outside hood)Mandatory only if engineering controls (fume hood) fail or during bulk transfer operations[1].

Operational Workflow & Methodologies

To ensure a self-validating safety system, every step of the handling process must include a verification check.

G Start Pre-Operation: Verify Fume Hood (>100 fpm) & Don PPE Weighing Weighing: Use Anti-Static Spatula in Enclosed Balance Start->Weighing PPE Verified Transfer Transfer: Sealed Vial to Reaction Flask Weighing->Transfer Minimized Dust Solvent Solvent Addition: (e.g., DMF/DMSO) High Permeation Risk Transfer->Solvent Flask Purged Reaction Reaction Execution: Inert Atmosphere (N2/Ar) Solvent->Reaction Dissolution Disposal Waste Segregation: Halogenated vs. Non-Halogenated Reaction->Disposal Quench & Workup

Workflow for safe handling and reaction setup of pyrimidine acetate derivatives.

Protocol A: Precision Weighing and Transfer

Causality: Fine powders of heterocyclic compounds are prone to static cling, which increases the risk of aerosolization and subsequent inhalation (H335)[1].

  • Verification: Confirm the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Preparation: Wipe down the analytical balance area inside the hood with a static-dissipative cloth.

  • Execution: Use a grounded, anti-static micro-spatula to transfer the Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate into a pre-tared, sealable glass vial.

  • Validation: Cap the vial before removing it from the balance enclosure to prevent air currents from dispersing the powder.

Protocol B: Reaction Setup and Solvent Addition

Causality: Pyrimidine acetates are often stored at room temperature under inert atmospheres to prevent degradation[2]. Dissolution in organic solvents drastically increases the dermal absorption risk[3].

  • Verification: Ensure double-gloving is in place before handling solvents.

  • Purging: Connect the reaction flask to a Schlenk line. Purge with Nitrogen or Argon for 3 cycles to establish an inert atmosphere[2].

  • Addition: Inject the solvent (e.g., anhydrous DMF) through a septum using a Luer-lock syringe.

  • Validation: Observe the dissolution. The endothermic or exothermic nature of the dissolution will dictate if a cooling bath is immediately necessary.

Spill Response & Disposal Plan

In the event of a breach in protocol, immediate and structured remediation is required to prevent environmental contamination and personnel exposure.

Solid Spill Remediation (Powder)
  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to the lowest operational level[1].

  • Contain: Do not dry sweep, as this will aerosolize the H335-rated powder[1].

  • Neutralize: Cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress dust formation[1].

  • Collect: Use a non-sparking tool to scoop the damp material into a chemically compatible, sealable hazardous waste container.

Waste Disposal Logistics
  • Aqueous Waste: If the compound has been hydrolyzed during a reaction workup, the aqueous layer must be collected separately. Do not pour down the drain[1][3].

  • Organic Waste: Segregate into halogenated or non-halogenated waste streams depending on the reaction solvent used.

  • Solid Waste: Contaminated PPE (gloves, paper towels) must be placed in a solid hazardous waste bin, clearly labeled with "Contains Pyrimidine Derivatives - Toxic/Irritant"[3].

References

Sources

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